DSPE-PEG-Fluor 594,MW 2000
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C80H120N4NaO21PS2 |
|---|---|
分子量 |
1591.9 g/mol |
IUPAC名 |
sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C80H121N4O21PS2.Na/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-73(85)101-55-62(104-74(86)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-103-106(91,92)102-45-43-82-78(90)100-47-46-99-44-42-81-76(87)59-40-41-63(66(48-59)77(88)89)75-67-49-64-60(57-107(93,94)95)53-79(3,4)83-69(64)51-71(67)105-72-52-70-65(50-68(72)75)61(58-108(96,97)98)54-80(5,6)84(70)7;/h40-41,48-54,62H,8-39,42-47,55-58H2,1-7H3,(H6,81,82,87,88,89,90,91,92,93,94,95,96,97,98);/q;+1/p-1/t62-;/m1./s1 |
InChIキー |
DFSHTMHXFATLKB-QMQUCOLGSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
DSPE-PEG-Fluor 594 MW 2000: A Technical Guide to its Principle and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and functional applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Fluor 594 (DSPE-PEG-Fluor 594 MW 2000). This versatile phospholipid-polymer conjugate has become an invaluable tool in biomedical research and pharmaceutical development, primarily for its roles in fluorescent imaging and as a component of advanced drug delivery systems.
Core Principle of Function
DSPE-PEG-Fluor 594 is an amphiphilic molecule meticulously designed with three key functional components: a phospholipid anchor (DSPE), a biocompatible polymer spacer (PEG), and a fluorescent reporter (Fluor 594). The synergy between these components underpins its utility in biological systems.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component consists of a hydrophilic phosphate head group and two saturated hydrophobic stearoyl tails. This structure allows DSPE-PEG-Fluor 594 to spontaneously insert into lipid bilayers, such as the membranes of liposomes, micelles, or living cells. The DSPE moiety serves as a stable anchor, ensuring the molecule's retention within the lipid environment.
-
PEG (Polyethylene Glycol) MW 2000: The polyethylene glycol chain is a hydrophilic and flexible polymer. In an aqueous environment, the PEG chain forms a hydrated cloud on the surface of the lipid bilayer. This "stealth" characteristic sterically hinders the adsorption of opsonins (blood serum proteins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS). This leads to a significantly prolonged circulation time of nanoparticles in the bloodstream, a crucial factor for targeted drug delivery. The molecular weight of 2000 Da for the PEG chain has been optimized to provide an effective balance between stealth properties and potential interference with cellular uptake at the target site.
-
Fluor 594: This is a bright and photostable red fluorescent dye. Covalently linked to the distal end of the PEG chain, Fluor 594 allows for the visualization and tracking of the molecule, and consequently, the lipid nanoparticles or cells it is incorporated into. Its specific excitation and emission properties make it suitable for a wide range of fluorescence-based applications, including fluorescence microscopy and flow cytometry.[1]
The combined action of these three components makes DSPE-PEG-Fluor 594 an ideal reagent for developing fluorescently labeled nanocarriers for imaging and drug delivery studies.[2][3]
Quantitative Data
The following table summarizes the key quantitative properties of DSPE-PEG-Fluor 594 MW 2000 and its fluorescent component.
| Property | Value | Reference |
| Molecular Weight (Average) | ~2800 Da | [4] |
| Fluorophore | Fluor 594 (or Alexa Fluor 594 equivalent) | [5] |
| Excitation Maximum | 590 nm | [6][7] |
| Emission Maximum | 617 nm | [6] |
| Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield | 0.66 | [6] |
| Recommended Laser Line | 561 nm or 594 nm | [1] |
| pH Sensitivity | pH-insensitive over a wide molar range | [1] |
Experimental Protocols
Preparation of Fluorescently Labeled Liposomes
This protocol describes a common method for preparing fluorescently labeled liposomes using the thin-film hydration technique followed by extrusion. This method results in the formation of small unilamellar vesicles (SUVs) with a uniform size distribution.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG-Fluor 594 MW 2000
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary phospholipid, cholesterol, DSPE-PEG(2000), and DSPE-PEG-Fluor 594 in the organic solvent. A typical molar ratio is 60-70% primary phospholipid, 25-35% cholesterol, and 5-10% total PEGylated lipid (DSPE-PEG and DSPE-PEG-Fluor 594 combined). For effective labeling, DSPE-PEG-Fluor 594 can constitute 0.1-1 mol% of the total lipid.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. A water bath set to a temperature above the phase transition temperature of the primary lipid can aid in forming a uniform, thin lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the dried lipid film with the desired volume of aqueous hydration buffer. The hydration should be performed at a temperature above the lipid's phase transition temperature.
-
Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or using a vortex mixer.
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.[8]
-
-
Purification (Optional):
-
To remove any unencapsulated material or free dye, the liposome suspension can be purified using size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the prepared fluorescent liposomes at 4°C, protected from light. Do not freeze.
-
Cellular Labeling and Imaging
This protocol provides a general workflow for labeling cells with the prepared fluorescent liposomes and subsequent imaging using fluorescence microscopy.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
Prepared DSPE-PEG-Fluor 594 labeled liposomes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets for Fluor 594 and DAPI
Methodology:
-
Cell Culture:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
-
Liposome Incubation:
-
Dilute the fluorescent liposome suspension to the desired concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the liposome-containing medium.
-
Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator to allow for cellular uptake or membrane labeling.
-
-
Washing:
-
After incubation, gently aspirate the liposome-containing medium.
-
Wash the cells three times with warm PBS to remove any unbound liposomes.
-
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium, or if using an imaging dish, add the mounting medium directly.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for Fluor 594 (Excitation: ~590 nm, Emission: ~615 nm). If a nuclear counterstain like DAPI was used, also image in the blue channel.
-
Visualizations
Caption: Molecular components and functional principle of DSPE-PEG-Fluor 594.
Caption: Workflow for preparing fluorescent liposomes and subsequent cell labeling.
Caption: Conceptual pathway for in vivo application of DSPE-PEG-Fluor 594 liposomes.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSPE-PEG-Fluor 594,分子量 2000 | DSPE-PEG-Fluor 594,MW 2000 | 荧光染料 | 美国InvivoChem [invivochem.cn]
- 4. avantiresearch.com [avantiresearch.com]
- 5. BP Fluor 594, Alexa Fluor 594 equivalent | BroadPharm [broadpharm.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Properties of DSPE-PEG-Fluor 594 (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] conjugated to Fluor 594 (DSPE-PEG-Fluor 594). This phospholipid-PEG conjugate is a valuable tool in drug delivery and cellular imaging, owing to its self-assembly into micelles and its fluorescent properties. Understanding its spectral characteristics is critical for accurate experimental design and data interpretation.
Core Spectral Properties
The fluorescent characteristics of DSPE-PEG-Fluor 594 are primarily determined by the Fluor 594 dye. The following table summarizes the key quantitative spectral data for this fluorophore.
| Spectral Property | Value | Units |
| Excitation Maximum (λex) | 590 | nm |
| Emission Maximum (λem) | 617 | nm |
| Molar Extinction Coefficient (ε) | ~73,000 | cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.66 | - |
Experimental Protocols
Accurate determination of the spectral properties of DSPE-PEG-Fluor 594 is crucial for quantitative applications. The following are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of DSPE-PEG-Fluor 594 and dissolve it in a suitable solvent (e.g., phosphate-buffered saline, PBS) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation maximum of Fluor 594 (590 nm). Use the same solvent as a blank reference.
-
Data Analysis: Plot the measured absorbance at 590 nm against the corresponding molar concentration for each dilution. The data should yield a straight line that passes through the origin.
-
Calculation: The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with DSPE-PEG-Fluor 594. A suitable standard for Fluor 594 is Alexa Fluor 594 in PBS (Φ = 0.66).[1][2]
-
Preparation of Solutions: Prepare a series of dilutions for both the DSPE-PEG-Fluor 594 sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength (590 nm).
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at 590 nm. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).
-
Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the logical flow of experiments to determine the spectral properties of DSPE-PEG-Fluor 594.
Caption: Workflow for determining the spectral properties of DSPE-PEG-Fluor 594.
Signaling Pathway Analogy: Fluorophore Excitation and Emission
While not a biological signaling pathway, the process of fluorescence can be conceptually illustrated in a similar manner, showing the transition of the fluorophore between energy states.
Caption: Energy state transitions of a fluorophore during fluorescence.
References
DSPE-PEG-Fluor 594: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a Fluor 594 fluorescent dye, commonly abbreviated as DSPE-PEG-Fluor 594, is a versatile and widely utilized tool in advanced biological research and pharmaceutical development. This PEGylated phospholipid is a cornerstone in the construction of fluorescently labeled nanocarriers, such as liposomes and micelles, for a variety of applications including drug delivery, cellular imaging, and biodistribution studies.
The fundamental structure of DSPE-PEG-Fluor 594 comprises three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as the hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or forming the core of micelles.
-
Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that extends from the DSPE anchor. This "stealth" moiety sterically hinders the binding of opsonins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS). This leads to prolonged circulation times of the nanocarrier in vivo.
-
Fluor 594: A bright, red fluorescent dye with an excitation maximum around 590 nm and an emission maximum around 617 nm.[1] This fluorophore allows for sensitive and specific tracking of the lipid conjugate and, by extension, the nanocarrier it is incorporated into.
The amphiphilic nature of DSPE-PEG-Fluor 594, with its distinct hydrophobic and hydrophilic domains, drives its self-assembly in aqueous environments, making it an ideal component for creating stable, fluorescently-labeled nanovesicles.
Key Research Applications:
-
Drug Delivery Systems: DSPE-PEG-Fluor 594 is frequently incorporated into liposomal and nanoparticle formulations to non-invasively track their biodistribution, cellular uptake, and accumulation at target sites, such as tumors, in preclinical studies.
-
Cellular Imaging: The fluorescent properties of Fluor 594 enable high-resolution visualization of the interaction of nanocarriers with cells. This includes studying mechanisms of cellular internalization (e.g., endocytosis), intracellular trafficking, and cargo release.
-
Pharmacokinetic and Biodistribution Studies: By monitoring the fluorescence signal over time, researchers can quantify the circulation half-life and organ-specific accumulation of nanomedicines, providing crucial data for optimizing drug delivery strategies.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with DSPE-PEG-Fluor 594 and its application in nanoparticle formulations.
| Parameter | Value/Range | Notes |
| Fluor 594 Excitation Maximum | ~590 nm | The optimal wavelength of light to excite the fluorophore.[1] |
| Fluor 594 Emission Maximum | ~617 nm | The peak wavelength of emitted fluorescence.[1] |
| Typical Molar Ratio in Formulations | 0.1 - 10 mol% | The percentage of DSPE-PEG-Fluor 594 relative to the total lipid content. The exact ratio depends on the desired level of fluorescence and the potential for quenching. |
| Nanoparticle Size | 80 - 200 nm | The final particle size is influenced by the lipid composition, including the percentage of PEGylated lipids, and the preparation method. |
| Zeta Potential | -10 to -30 mV | The surface charge of the nanoparticles, which is influenced by the lipid headgroups and the PEGylation. |
| Encapsulation Efficiency | Varies | Dependent on the drug and the loading method (passive vs. active). |
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing fluorescently labeled unilamellar liposomes.
Materials:
-
Primary lipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG-Fluor 594
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a molar ratio of DSPC:Cholesterol:DSPE-PEG-Fluor 594 of 55:40:5) in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).
-
Rotate the flask and apply a vacuum to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 30 minutes after the film appears dry to remove any residual solvent.[2]
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask containing the lipid film.
-
Continue to rotate the flask in the warm water bath for 30-60 minutes to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[3]
-
-
Extrusion (Size Reduction):
-
Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically an odd number, e.g., 11 times) to produce unilamellar vesicles (LUVs) of a uniform size.[4]
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the liposomes.
-
Protocol 2: Cellular Uptake and Imaging
This protocol outlines a general procedure for visualizing the uptake of DSPE-PEG-Fluor 594 labeled liposomes by cultured cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
DSPE-PEG-Fluor 594 labeled liposomes
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere overnight.
-
Incubation:
-
Dilute the DSPE-PEG-Fluor 594 labeled liposomes to the desired concentration in complete cell culture medium. The optimal concentration should be determined empirically but can range from 10 to 100 µg/mL of total lipid.
-
Remove the old medium from the cells and replace it with the liposome-containing medium.
-
Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the incubation medium and wash the cells three times with PBS to remove non-internalized liposomes.
-
-
Fixation and Staining (Optional):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash again with PBS.
-
-
Imaging:
-
Mount the coverslips or view the dishes directly on a fluorescence microscope.
-
Use appropriate filter sets to visualize Fluor 594 (red fluorescence) and DAPI (blue fluorescence).
-
Capture images to analyze the cellular localization of the liposomes.
-
Protocol 3: In Vivo Imaging
This protocol provides a general workflow for tracking the biodistribution of DSPE-PEG-Fluor 594 labeled nanoparticles in a small animal model.
Materials:
-
DSPE-PEG-Fluor 594 labeled nanoparticles
-
Small animal model (e.g., mouse)
-
In vivo imaging system (IVIS) or similar fluorescence imager
-
Anesthesia
Methodology:
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Acquire a baseline fluorescence image before injection.
-
-
Administration:
-
Inject a defined dose of the DSPE-PEG-Fluor 594 labeled nanoparticles intravenously (e.g., via the tail vein). The dose will depend on the formulation and the brightness of the label.
-
-
Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Use an appropriate excitation filter (e.g., ~590 nm) and emission filter (e.g., ~620 nm) for Fluor 594.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the animal.
-
Excise major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Image the excised organs to quantify the fluorescence signal in each tissue.
-
Visualizations
Caption: Workflow for Liposome Preparation.
Caption: Cellular Uptake and Imaging Workflow.
Caption: In Vivo Imaging and Biodistribution Workflow.
References
A Technical Guide to Labeling Liposomes with DSPE-PEG-Fluor 594
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, protocols, and characterization techniques for labeling liposomes with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(Fluor 594) (DSPE-PEG-Fluor 594). This fluorescently tagged lipid is a critical tool for visualizing, tracking, and quantifying liposomal drug delivery systems in vitro and in vivo.
Core Principles of DSPE-PEG-Fluor 594 Incorporation
DSPE-PEG-Fluor 594 is a phospholipid conjugate featuring a saturated 18-carbon acyl chain (distearoyl), a hydrophilic polyethylene glycol (PEG) linker, and a bright, red-fluorescent Fluor 594 dye. The DSPE portion serves as a lipid anchor, embedding the molecule within the liposomal bilayer. The PEG chain provides a hydrophilic corona that imparts "stealth" characteristics to the liposome, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time. The Fluor 594 moiety allows for sensitive and quantitative detection of the liposomes.
There are two primary methodologies for incorporating DSPE-PEG-Fluor 594 into liposomes:
-
Thin-Film Hydration (Passive Incorporation): This is the most common method for preparing liposomes. It involves dissolving the lipids, including DSPE-PEG-Fluor 594, in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer. During the hydration process, the lipids self-assemble into bilayers, forming multilamellar vesicles (MLVs) with the fluorescent lipid integrated into the membrane structure. Subsequent processing, such as extrusion, is typically performed to produce unilamellar vesicles (ULVs) of a defined size.
-
Post-Insertion Method: This technique involves the transfer of DSPE-PEG-Fluor 594 from micelles into pre-formed, unlabeled liposomes. This method is particularly useful for labeling liposomes that are already loaded with a therapeutic agent, as it avoids exposing the drug to organic solvents or harsh conditions. The process relies on the spontaneous insertion of the DSPE-PEG-Fluor 594 from a micellar solution into the outer leaflet of the liposome bilayer, driven by thermodynamic favorability.
Data Presentation: Properties and Formulation Parameters
The following tables summarize key quantitative data for DSPE-PEG-Fluor 594 and its use in liposome labeling.
Table 1: Physicochemical Properties of DSPE-PEG-Fluor 594
| Property | Value | Reference |
| Fluorophore | Fluor 594 (Alexa Fluor 594 equivalent) | [1] |
| Excitation Maximum (λex) | ~590 nm | [1] |
| Emission Maximum (λem) | ~617 nm | [1] |
| Molecular Weight (PEG 2000) | ~2800 Da | Varies by supplier |
| Recommended Molar Ratio in Liposomes | 0.1 - 5 mol% | [2] |
| Solubility | Soluble in chloroform and methanol |
Table 2: Influence of DSPE-PEG on Liposome Characteristics
| Parameter | Effect of DSPE-PEG Incorporation | Key Considerations |
| Size (Hydrodynamic Diameter) | Generally, a slight increase in size with increasing DSPE-PEG concentration. | The effect is often minimal at lower mol% (1-5%). Extrusion remains the primary determinant of final size. |
| Polydispersity Index (PDI) | Can help maintain a low PDI by preventing aggregation. | A PDI < 0.2 is generally considered acceptable for uniform liposome populations. |
| Zeta Potential | Tends to shift the zeta potential towards neutral. | The negatively charged phosphate group of DSPE can contribute to a negative surface charge, which is shielded by the PEG chains.[3] |
| In Vitro Stability (e.g., in serum) | Significantly increases stability by forming a protective hydrophilic layer, reducing protein binding and aggregation.[4] | The length of the PEG chain and its molar concentration are critical factors.[2][4] |
| In Vivo Circulation Time | Prolongs circulation half-life by evading the mononuclear phagocyte system.[5] | This "stealth" effect is a primary reason for using PEGylated lipids in drug delivery. |
| Labeling Efficiency | Dependent on the method of incorporation (see protocols below). | Post-insertion efficiency can be influenced by temperature, incubation time, and lipid composition. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in labeling and characterizing liposomes with DSPE-PEG-Fluor 594.
Protocol 1: Liposome Labeling by Thin-Film Hydration
This protocol describes the formation of fluorescently labeled liposomes from the initial lipid components.
Materials:
-
Primary Lipids (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
DSPE-PEG-Fluor 594
-
Organic Solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Aqueous Hydration Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Syringes for extrusion
Methodology:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the primary lipids, cholesterol, and DSPE-PEG-Fluor 594 in the organic solvent. A common molar ratio is 55:40:5 (Primary Lipid:Cholesterol:DSPE-PEG), with the DSPE-PEG component including the desired mol% of DSPE-PEG-Fluor 594 (e.g., 0.1-1 mol%).[5]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).[5]
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the aqueous hydration buffer to a temperature above the lipid Tc.
-
Add the warm buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a set number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) of a uniform size.[2]
-
-
Purification:
-
To remove any un-encapsulated material or non-incorporated fluorescent lipid, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.
-
Protocol 2: Liposome Labeling by Post-Insertion
This protocol describes the labeling of pre-formed liposomes.
Materials:
-
Pre-formed, unlabeled liposomes in an aqueous buffer
-
DSPE-PEG-Fluor 594
-
Aqueous buffer (same as the liposome buffer)
-
Water bath or incubator
-
Size exclusion chromatography column or dialysis cassette for purification
Methodology:
-
Preparation of DSPE-PEG-Fluor 594 Micelles:
-
Dissolve the DSPE-PEG-Fluor 594 in the aqueous buffer at a concentration above its critical micelle concentration (CMC) to form a micellar solution. Gentle warming may be required to facilitate dissolution.
-
-
Incubation:
-
Add the DSPE-PEG-Fluor 594 micellar solution to the pre-formed liposome suspension. The amount to add will depend on the desired final molar ratio of the fluorescent lipid in the liposomes.
-
Incubate the mixture at a temperature above the Tc of the liposome-forming lipids (e.g., 60°C) for a specified period (e.g., 1-2 hours) with gentle stirring.[6] The optimal incubation time and temperature may need to be determined empirically.
-
-
Purification:
-
After incubation, cool the liposome suspension to room temperature.
-
Remove the non-inserted DSPE-PEG-Fluor 594 micelles by size exclusion chromatography or extensive dialysis against the fresh buffer.
-
Protocol 3: Characterization of Labeled Liposomes
1. Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential measurement determines the surface charge.
-
Protocol:
-
Dilute the labeled liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Perform the DLS measurement according to the instrument's instructions to obtain the Z-average diameter and PDI.
-
For zeta potential, dilute the sample in an appropriate low-ionic-strength buffer and measure using the same instrument.
-
2. Quantification of Labeling Efficiency:
-
Principle: The amount of DSPE-PEG-Fluor 594 incorporated into the liposomes is determined by measuring the fluorescence of the liposome suspension after purification and comparing it to a standard curve.
-
Protocol:
-
Prepare a standard curve by measuring the fluorescence intensity of known concentrations of DSPE-PEG-Fluor 594 in a buffer containing a detergent (e.g., 1% Triton X-100) to mimic the lipid environment.
-
After purifying the labeled liposomes, disrupt a known volume of the liposome suspension by adding the same detergent.
-
Measure the fluorescence intensity of the disrupted liposome sample using the same settings as the standard curve.
-
Calculate the concentration of DSPE-PEG-Fluor 594 in the liposome sample from the standard curve.
-
The labeling efficiency can be expressed as the molar percentage of the fluorescent lipid relative to the total lipid concentration.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in this guide.
Caption: Workflow for labeling liposomes via the thin-film hydration method.
Caption: Workflow for labeling pre-formed liposomes via the post-insertion method.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 4. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation and Characteristics of DSPE-PEG-Fluor 594 Micelles
This guide provides a comprehensive overview of the formation, characteristics, and experimental evaluation of micelles formulated from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Fluor 594 (DSPE-PEG-Fluor 594). It is intended for researchers, scientists, and professionals in drug development who are utilizing these fluorescently labeled phospholipid micelles as nanocarriers for imaging and drug delivery applications.
Core Concepts: Micelle Formation and Properties
DSPE-PEG-Fluor 594 is an amphiphilic molecule composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene glycol (PEG) chain, which is further conjugated to a Fluor 594 fluorescent dye. In aqueous environments, these molecules self-assemble into core-shell structures known as micelles when their concentration exceeds the critical micelle concentration (CMC). The hydrophobic DSPE tails form the core of the micelle, creating a favorable environment for the encapsulation of poorly water-soluble drugs. The hydrophilic PEG chains, along with the Fluor 594 dye, form the outer corona, which provides steric stability, reduces opsonization by the reticuloendothelial system, and allows for fluorescent tracking.
The physicochemical properties of these micelles, such as their size, surface charge, and drug-loading capacity, are critical determinants of their in vivo performance, including circulation time, biodistribution, and therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative characteristics of DSPE-PEG micelles, primarily focusing on DSPE-PEG2000 as a well-characterized analogue for DSPE-PEG-Fluor 594. The presence of the small Fluor 594 molecule is not expected to significantly alter these fundamental properties.
Table 1: Physicochemical Properties of DSPE-PEG2000 Micelles
| Parameter | Value | Method of Determination | Reference |
| Critical Micelle Concentration (CMC) | 0.5 - 1.5 µM | Fluorescence Spectroscopy (Pyrene Probe) | [1] |
| Hydrodynamic Diameter (Size) | 10 - 35 nm | Dynamic Light Scattering (DLS) | [2][3][4] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential | -2.7 to -38.0 mV | Electrophoretic Light Scattering | [4][5] |
Table 2: Drug Loading and Encapsulation Efficiency in DSPE-PEG2000 Micelles
| Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Micelle Preparation Method | Reference |
| Ridaforolimus | 7.19% (for 10% w/w initial loading) | 77.52% | Solvent Evaporation | [2] |
| Cabozantinib | Not Specified | ~75% | Thin-Film Hydration |
Table 3: In Vitro Drug Release from DSPE-PEG2000 Micelles
| Drug | Release Conditions | Key Findings | Method | Reference |
| Ridaforolimus | PBS, pH 7.4, 37°C | Sustained release over several days | Dialysis | [2] |
| Paclitaxel | Simulated Physiological Conditions | pH-dependent release, faster at lower pH | Dialysis | [6] |
Experimental Protocols
This section details the methodologies for the preparation and characterization of DSPE-PEG-Fluor 594 micelles.
Micelle Preparation
Two common methods for preparing DSPE-PEG micelles are the thin-film hydration method, which is ideal for encapsulating hydrophobic drugs, and the direct dissolution method for forming empty micelles.
Protocol 3.1.1: Thin-Film Hydration Method
-
Dissolution: Dissolve a known quantity of DSPE-PEG-Fluor 594 and the hydrophobic drug of interest in a suitable organic solvent (e.g., chloroform, methanol, or a mixture thereof) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the glass transition temperature of the polymer. This will form a thin, uniform lipid-drug film on the inner surface of the flask.
-
Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the film by adding an aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the DSPE lipid (approximately 50-60°C).
-
Micelle Formation: Gently agitate the flask or use a bath sonicator for a defined period to facilitate the self-assembly of the lipid-drug film into micelles, resulting in a clear or translucent solution.
-
Purification/Sterilization: Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the solution.
Protocol 3.1.2: Direct Dissolution Method
-
Dissolution: Directly dissolve the DSPE-PEG-Fluor 594 powder in an aqueous buffer at the desired concentration.
-
Heating and Stirring: Heat the solution to a temperature above the phase transition temperature of DSPE (e.g., 60°C) and stir for 1-2 hours to ensure complete dissolution and micelle formation.
-
Cooling and Filtration: Allow the solution to cool to room temperature and then filter it through a 0.22 µm syringe filter to remove any large aggregates.
Micelle Characterization
Protocol 3.2.1: Critical Micelle Concentration (CMC) Determination using Fluorescence Spectroscopy
-
Probe Selection: Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Sample Preparation: Prepare a series of DSPE-PEG-Fluor 594 solutions in an aqueous buffer with concentrations spanning the expected CMC. Add a small aliquot of the fluorescent probe stock solution (e.g., pyrene in acetone) to each solution. The final probe concentration should be very low (e.g., ~0.6 µM for pyrene).
-
Incubation: Incubate the samples in the dark at room temperature to allow for the partitioning of the probe into the hydrophobic micelle cores.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, monitor the change in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃).
-
Data Analysis: Plot the fluorescence intensity ratio (or total intensity for DPH) as a function of the logarithm of the DSPE-PEG-Fluor 594 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[7][8]
Protocol 3.2.2: Size, Polydispersity Index (PDI), and Zeta Potential Measurement
-
Instrumentation: Utilize a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
-
Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for preparation to an appropriate concentration to avoid multiple scattering effects.
-
DLS Measurement (Size and PDI):
-
Equilibrate the sample at a controlled temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the autocorrelation function of the scattered light intensity.
-
The instrument's software will analyze this function to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the width of the size distribution.
-
-
Zeta Potential Measurement:
-
Load the diluted sample into a specific zeta potential measurement cell.
-
The instrument applies an electric field and measures the electrophoretic mobility of the micelles.
-
The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. This value provides information about the surface charge and colloidal stability of the micelles.
-
Drug Loading and Release Studies
Protocol 3.3.1: Quantification of Drug Loading and Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Total Drug: Disrupt a known volume of the original drug-loaded micelle solution with a suitable organic solvent (e.g., methanol or DMSO) to release the encapsulated drug. Measure the total drug concentration in this solution.
-
Calculations:
-
Drug Loading (DL %): (Weight of drug in micelles / Weight of micelles) x 100
-
Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100
-
Protocol 3.3.2: In Vitro Drug Release Kinetics
-
Methodology: The dialysis method is commonly employed to study the in vitro release of drugs from micelles.[9][10][11]
-
Dialysis Setup:
-
Place a known volume and concentration of the drug-loaded micelle solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.
-
Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at a specific pH and temperature, often 37°C to mimic physiological conditions), which acts as a sink.
-
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile. This data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Mandatory Visualizations
The following diagrams illustrate key processes in the formation and characterization of DSPE-PEG-Fluor 594 micelles.
Caption: Self-assembly of DSPE-PEG-Fluor 594 monomers into a core-shell micelle.
References
- 1. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 6. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 8. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a dialysis in vitro release method for biodegradable microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Navigating the Stability of DSPE-PEG-Fluor 594: A Technical Guide to Shelf Life and Storage
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters governing the shelf life and storage of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-Fluor 594] (DSPE-PEG-Fluor 594). Ensuring the stability of this fluorescently-labeled lipid conjugate is paramount for the integrity and reproducibility of experimental results in applications ranging from drug delivery systems to bio-imaging.
Executive Summary
DSPE-PEG-Fluor 594 is a valuable tool in biomedical research, prized for its ability to form stable micelles and liposomes that can be fluorescently tracked. However, its utility is intrinsically linked to its chemical and physical stability. This guide outlines the recommended storage conditions, expected shelf life under various scenarios, and the primary degradation pathways that can compromise its performance. Adherence to these guidelines is essential for maintaining the functionality and reliability of this critical reagent.
Recommended Storage Conditions and Shelf Life
The stability of DSPE-PEG-Fluor 594 is highly dependent on its physical state (solid powder vs. in solution) and environmental factors such as temperature and light exposure. The following table summarizes the recommended storage conditions and expected shelf life based on available data for DSPE-PEG-Fluor 594 and analogous fluorescently-labeled lipid conjugates.
| Condition | Form | Recommended Storage Temperature | Expected Shelf Life | Primary Considerations |
| Long-term Storage | Solid Powder | -20°C[1] | Up to 3 years | Protect from moisture and light. |
| Short-term Storage | Solid Powder | 4°C | Up to 2 years | Keep desiccated and protected from light. |
| In Solvent (e.g., DMSO, Chloroform) | Solution | -80°C | Up to 6 months | Use anhydrous, high-purity solvents. Minimize freeze-thaw cycles. |
| In Solvent (e.g., DMSO, Chloroform) | Solution | -20°C | Up to 1 month | Prone to faster degradation compared to -80°C. |
| Shipping | Solid Powder | Ambient Temperature | Stable for a few days[2] | Minimize exposure to high temperatures and direct sunlight. |
Note: Shelf-life data for DSPE-PEG-Fluor 594 is not extensively published. The provided estimates are based on data for a structurally similar compound, DSPE-PEG-Fluor 488, and should be considered as a guideline.[3] It is strongly recommended to refer to the manufacturer's certificate of analysis for lot-specific recommendations.
Core Degradation Pathways
Understanding the potential degradation pathways of DSPE-PEG-Fluor 594 is crucial for troubleshooting and ensuring data quality. The two primary mechanisms of degradation are hydrolysis of the DSPE lipid component and photobleaching of the Fluor 594 fluorescent dye.
Hydrolysis of the DSPE-PEG Moiety
The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) component of the molecule contains two ester linkages that are susceptible to hydrolysis. This process is catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.[4][5][6] The hydrolysis of these ester bonds leads to the cleavage of the fatty acid chains from the glycerol backbone, resulting in the formation of lyso-lipid and free fatty acids. This degradation compromises the self-assembly properties of the lipid, affecting the integrity of micelles and liposomes.
dot
Caption: Hydrolysis of DSPE-PEG-Fluor 594.
Photodegradation of the Fluor 594 Dye
Fluor 594, a cyanine-based dye, is susceptible to photodegradation or photobleaching upon exposure to light, particularly high-intensity light sources used in fluorescence microscopy. This process involves the irreversible photo-oxidation of the dye's chromophore, leading to a loss of fluorescence.[7][8] The rate of photobleaching is dependent on the intensity and wavelength of the excitation light, as well as the local chemical environment. In some cases, photobleaching of cyanine dyes can also lead to the formation of fluorescent byproducts with shifted emission spectra, which can be a source of artifacts in imaging experiments.[8]
dot
Caption: Photodegradation of Fluor 594.
Experimental Protocols for Stability Assessment
To ensure the quality of DSPE-PEG-Fluor 594 for experimental use, particularly for long-term studies or when using older batches, a stability assessment is recommended. The following are generalized protocols for evaluating the chemical and photophysical stability.
Protocol 1: Assessment of Hydrolytic Degradation by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the extent of hydrolysis of the DSPE-PEG-Fluor 594.
Materials:
-
DSPE-PEG-Fluor 594 sample (and a fresh, un-degraded standard if available)
-
TLC silica gel plates
-
Developing solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Iodine vapor or other suitable visualization agent
-
TLC developing chamber
Methodology:
-
Dissolve a small amount of the DSPE-PEG-Fluor 594 sample in a suitable solvent (e.g., chloroform or methanol).
-
Spot the dissolved sample onto a TLC plate. If available, spot a fresh standard alongside for comparison.
-
Place the TLC plate in a developing chamber containing the developing solvent system.
-
Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top.
-
Remove the plate from the chamber and allow it to air dry completely.
-
Visualize the spots. The fluorescent nature of the compound allows for initial visualization under a UV lamp. Further visualization can be achieved by placing the plate in a chamber with iodine vapor.
-
Interpretation: The appearance of additional spots, particularly those with a higher Rf value (indicating more polar compounds like lyso-lipids), suggests hydrolytic degradation. The intensity of these spots relative to the main spot can provide a qualitative measure of the extent of degradation.
Protocol 2: Assessment of Photostability
Objective: To quantify the rate of photobleaching of DSPE-PEG-Fluor 594 under specific illumination conditions.
Materials:
-
DSPE-PEG-Fluor 594 solution of known concentration in a relevant buffer or solvent.
-
Fluorometer or fluorescence microscope with a stable light source and detector.
-
Cuvette or microscope slide.
Methodology:
-
Prepare a solution of DSPE-PEG-Fluor 594 at a concentration suitable for fluorescence measurement.
-
Transfer the solution to a cuvette for fluorometer measurements or prepare a sample on a microscope slide.
-
Measure the initial fluorescence intensity (F₀) at the emission maximum of Fluor 594 (approximately 617 nm) using a fixed excitation wavelength (approximately 590 nm).
-
Continuously expose the sample to the excitation light source for a defined period.
-
Record the fluorescence intensity (Fₜ) at regular time intervals.
-
Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of time.
-
Interpretation: The rate of decrease in fluorescence intensity indicates the photostability of the conjugate under the tested conditions. This data can be used to compare the photostability of different batches or to determine the maximum safe exposure time for imaging experiments.
dot
Caption: Workflow for Photostability Assessment.
Conclusion
The stability and shelf life of DSPE-PEG-Fluor 594 are critical for its effective use in research and development. By adhering to the recommended storage conditions of -20°C for the solid powder and minimizing exposure to harsh conditions such as extreme pH, high temperatures, and intense light, researchers can ensure the integrity of this fluorescent lipid conjugate. Regular stability assessments, particularly for long-stored materials, are a prudent measure to guarantee the reliability and reproducibility of experimental outcomes. This guide provides a foundational understanding to empower users to maximize the performance and lifespan of their DSPE-PEG-Fluor 594 reagents.
References
- 1. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]
- 2. DSPE-PEG-Fluor 594,分子量 2000 | DSPE-PEG-Fluor 594,MW 2000 | 荧光染料 | 美国InvivoChem [invivochem.cn]
- 3. DSPE-PEG-Fluor 488,分子量 2000 | DSPE-PEG-Fluor 488,MW 2000 | PEG-染料-脂缀合物 | 美国InvivoChem [invivochem.cn]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of phospholipid hydrolysis on the aggregate structure in DPPC/DSPE-PEG2000 liposome preparations after gel to liquid crystalline phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Application of DSPE-PEG-Fluor 594
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-Fluor 594 (DSPE-PEG-Fluor 594) and its application in the formulation of fluorescently labeled lipid-based nanoparticles. This document offers a compilation of solubility data, detailed experimental protocols for the preparation of liposomes, and visual diagrams to illustrate key processes.
Solubility of DSPE-PEG-Fluor 594
The solubility of DSPE-PEG-Fluor 594 is a critical factor in the preparation of stock solutions and the successful incorporation of this fluorescent lipid into various formulations. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, the following table summarizes the known solubility of DSPE-PEG-Fluor 594 and related DSPE-PEG derivatives. The solubility of DSPE-PEG compounds is influenced by the length of the PEG chain and the nature of the terminal functional group.
| Compound | Solvent | Solubility | Notes |
| DSPE-PEG-Fluor 594 | Dimethyl Sulfoxide (DMSO) | Typically soluble (e.g., 10 mM) | -[1] |
| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | Data for a related, non-fluorophore-conjugated lipid.[2] |
| DSPE-PEG(2000)-amine | Dimethylformamide (DMF) | ~11 mg/mL | Data for a related, non-fluorophore-conjugated lipid.[2] |
Based on the general properties of DSPE-PEG derivatives, DSPE-PEG-Fluor 594 is also expected to be soluble in other organic solvents such as chloroform and methanol. It is recommended to test solubility on a small scale before preparing larger batches. The Fluor 594 dye is a red water-soluble dye, which may impart some degree of aqueous solubility to the entire molecule, although the DSPE lipid anchor is hydrophobic.[3][4][5]
Experimental Protocol: Preparation of Fluorescently Labeled Liposomes using the Thin-Film Hydration Method
The thin-film hydration method is a widely used and straightforward technique for the preparation of liposomes and is well-suited for incorporating DSPE-PEG-Fluor 594 to create fluorescently labeled vesicles.[6][7][8][9][10]
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG (for "stealth" properties)
-
DSPE-PEG-Fluor 594
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the primary lipid, cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 594 in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired formulation. A common starting point is a 55:40:5 molar ratio of primary lipid:cholesterol:DSPE-PEG, with DSPE-PEG-Fluor 594 being a fraction of the total DSPE-PEG content (e.g., 0.1-1 mol%).
-
Thin-Film Formation: Place the round-bottom flask on a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Rotate the flask and apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure the complete removal of any residual organic solvent, continue to dry the lipid film under a high vacuum for at least 2 hours, or overnight.
-
Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature, to the flask containing the dry lipid film. Agitate the flask to hydrate the lipid film, which will cause the lipids to self-assemble into multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
Extrusion (Sizing): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion. This process involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. An odd number of passes (e.g., 11 or 21) is recommended to ensure that the final liposome suspension is in the alternate syringe, minimizing contamination with larger, unextruded vesicles.
-
Storage: The resulting fluorescently labeled liposomes should be stored at 4°C for stability.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation of fluorescently labeled liposomes using the thin-film hydration method.
Application Logic of DSPE-PEG-Fluor 594
DSPE-PEG-Fluor 594 is primarily utilized as a tool for the fluorescent labeling of lipid-based nanoparticles, such as liposomes and micelles. The logical flow of its application in research is depicted in the diagram below.
References
- 1. DSPE-PEG-Fluor 594,分子量 2000 | DSPE-PEG-Fluor 594,MW 2000 | 荧光染料 | 美国InvivoChem [invivochem.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
An In-depth Technical Guide to PEGylation with DSPE-PEG MW 2000
Introduction to PEGylation and DSPE-PEG 2000
PEGylation is a widely adopted biopharmaceutical modification technique that involves the covalent or non-covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticle drug carriers. This process is paramount in modern drug delivery for enhancing the therapeutic index of various agents. The primary benefits of PEGylation include improved drug solubility and stability, reduced immunogenicity, and most notably, prolonged systemic circulation time by evading clearance by the mononuclear phagocyte system (MPS), formerly known as the reticuloendothelial system (RES).[1][2]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) is an amphiphilic phospholipid-polymer conjugate that has become a cornerstone of PEGylation in the development of nanomedicines.[3] It consists of a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain with an average molecular weight of 2000 Daltons.[4] This structure allows DSPE-PEG 2000 to spontaneously self-assemble in aqueous media or be incorporated into lipid-based nanocarriers like liposomes and solid lipid nanoparticles.[4][5] The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the flexible, hydrophilic PEG chain extends into the aqueous environment, forming a protective steric barrier.[4][6]
Core Mechanism: The "Stealth" Effect
The therapeutic efficacy of intravenously administered nanoparticles is often limited by their rapid recognition and clearance by the MPS, particularly by macrophages in the liver and spleen.[1] DSPE-PEG 2000 confers "stealth" characteristics to nanoparticles, enabling them to evade this immune surveillance.[2]
The mechanism involves two primary principles:
-
Steric Hindrance: The surface of the nanoparticle becomes coated with dense, highly hydrated, and flexible PEG chains. This creates a steric barrier that physically prevents the adsorption of opsonin proteins from the bloodstream. Opsonins are molecular tags that mark foreign particles for phagocytosis.
-
Hydrophilic Shielding: The PEG layer forms a hydrophilic shield that masks the nanoparticle's surface charge and hydrophobic domains from interacting with MPS cells.[4]
By inhibiting opsonization and subsequent phagocytic uptake, DSPE-PEG 2000 modification significantly prolongs the nanoparticle's circulation half-life from minutes to several hours or even days.[1] This extended circulation time is critical for the nanoparticle to accumulate at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.[3][4]
Figure 1: DSPE-PEG 2000 creates a steric barrier, inhibiting opsonin binding and MPS uptake.
Physicochemical Properties and Characterization Data
The incorporation of DSPE-PEG 2000 significantly influences the physicochemical properties of nanoparticles. Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are critical for predicting in vivo behavior.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on nanoparticles formulated with DSPE-PEG 2000.
Table 1: Physicochemical Characterization of DSPE-PEG 2000 Formulations
| Formulation Type | Drug/Component | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Micelles | Ridaforolimus | 33 ± 15 | - | - | 77.5 ± 1.7 | [7][8] |
| Micelles | None (DSPE-PEG 2000 only) | ~10 | - | -2.7 ± 1.1 | N/A | [9] |
| Liposomes | Podophyllotoxin | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [10] |
| Solid Lipid Nanoparticles | Resveratrol | ~100 | - | - | > 80 | [11] |
| Vesicles | HPPH | 65 - 100 | - | - | - | [12] |
| Nanoparticles | Soluplus (1:1 ratio) | 116.6 | 0.112 | -13.7 | N/A |[13] |
Table 2: Pharmacokinetic Parameters of Ridaforolimus in DSPE-PEG 2000 Micelles vs. Control
| Parameter | Control Formulation (Ethanol/PEG 400) | DSPE-PEG 2000 Micelle Formulation | Fold Change | Reference |
|---|---|---|---|---|
| t½ (half-life) | 2.5 ± 0.7 h | 4.3 ± 1.1 h | 1.7x Increase | [7][8] |
| Clearance (CL) | 5.2 ± 0.7 L/h/kg | 3.2 ± 0.5 L/h/kg | 0.6x Decrease | [7][8] |
| AUC (0-inf) | 1.9 ± 0.2 µg·h/mL | 3.2 ± 0.4 µg·h/mL | 1.7x Increase | [7][8] |
| Vd (Volume of dist.) | 18.2 ± 2.6 L/kg | 19.4 ± 4.2 L/kg | No significant change |[7][8] |
Applications in Drug Delivery
DSPE-PEG 2000 is integral to numerous drug delivery platforms, particularly in oncology, where the EPR effect is leveraged.[4] The prolonged circulation of PEGylated nanoparticles allows them to extravasate through the leaky vasculature characteristic of solid tumors and accumulate in the tumor interstitium due to poor lymphatic drainage.[3][4]
Key applications include:
-
Stealth Liposomes: Used for the delivery of cytotoxic agents like doxorubicin and cisplatin, reducing cardiotoxicity and improving therapeutic outcomes.[6][14]
-
Polymeric Micelles: Ideal for solubilizing poorly water-soluble drugs, such as ridaforolimus and paclitaxel.[4][7] The hydrophobic core encapsulates the drug, while the hydrophilic PEG shell ensures stability in circulation.[6]
-
Solid Lipid Nanoparticles (SLNs): Offer improved stability and controlled release for various therapeutic agents.[11]
-
Targeted Delivery: The terminal end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides, folate) to facilitate active targeting to specific cells or tissues.[15]
Figure 2: Logical flow of the EPR effect, enabled by long-circulating PEGylated nanoparticles.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG 2000 Liposomes via Thin-Film Hydration
This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG 2000, a widely used and fundamental technique.[16][17]
Materials:
-
Primary phospholipid (e.g., DSPC, Egg PC)
-
Cholesterol
-
DSPE-PEG 2000
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Drug to be encapsulated (if applicable)
-
Rotary evaporator, water bath, probe sonicator or extruder.
Methodology:
-
Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DSPE-PEG 2000 in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (Lipid:Cholesterol:DSPE-PEG 2000). If loading a lipophilic drug, it is added at this stage.[17]
-
Film Formation: The flask is attached to a rotary evaporator. The solvent is evaporated under vacuum at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.[16]
-
Film Drying: The film is further dried under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]
-
Hydration: The lipid film is hydrated with the aqueous buffer (containing a hydrophilic drug, if applicable) by rotating the flask in a water bath set above the Tc. This process forms multilamellar vesicles (MLVs).[16][17]
-
Size Reduction: The heterogeneous MLV suspension is subjected to size reduction to form small unilamellar vesicles (SUVs) with a uniform size distribution. This is typically achieved by:
-
Purification: Unencapsulated drug and other materials are removed by methods such as size exclusion chromatography or dialysis.[16]
Protocol 2: Characterization of Nanoparticles
A. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in the appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering effects.
-
Equilibration: Transfer the sample to a clean cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Perform the measurement according to the instrument's software instructions. The key parameters recorded are the Z-average diameter (particle size), Polydispersity Index (PDI), and Zeta Potential.[16]
B. Encapsulation Efficiency (EE) and Drug Loading (LC) Determination
-
Separation: Separate the unencapsulated ("free") drug from the nanoparticle formulation. Common methods include dialysis, size exclusion chromatography (e.g., using a Sephadex column), or ultrafiltration.[16]
-
Quantification of Free Drug: Measure the concentration of the drug in the filtrate or collected fractions using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantification of Total Drug: Disrupt a known volume of the unseparated nanoparticle suspension to release the encapsulated drug. This can be done by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol). Measure the total drug concentration.[16]
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
Figure 3: A typical workflow for the preparation and characterization of DSPE-PEG 2000 nanoparticles.
Conclusion
DSPE-PEG 2000 is an indispensable excipient in the field of advanced drug delivery. Its ability to form a protective hydrophilic barrier on the surface of nanoparticles provides the crucial "stealth" property that prolongs systemic circulation, reduces immunogenicity, and enhances drug accumulation in pathological tissues via the EPR effect. The wealth of quantitative data and established experimental protocols underscore its reliability and versatility. For researchers and drug development professionals, a thorough understanding of the principles of PEGylation with DSPE-PEG 2000 is fundamental to designing the next generation of effective and safe nanomedicines.
References
- 1. crodapharma.com [crodapharma.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Lipids | DC Chemicals [dcchemicals.com]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Biological Activity of Novel Stealth Polymeric Lipid Nanoparticles for Enhanced Delivery of Hydrophobic Photodynamic Therapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Fluor 594 Dye: A Comprehensive Technical Guide for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the properties and applications of Fluor 594, a bright, red-fluorescent dye widely utilized in biological research. Its exceptional photostability and brightness make it a valuable tool for a variety of fluorescence-based techniques, from standard immunofluorescence to cutting-edge super-resolution microscopy. This document details its spectral characteristics, offers comprehensive experimental protocols, and illustrates its application in visualizing key signaling pathways.
Core Properties of Fluor 594 Dye
Fluor 594 is a versatile fluorophore with excitation and emission spectra that make it compatible with common laser lines and filter sets. Its key quantitative properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 590 nm | [1][2] |
| Emission Maximum (λem) | 617-618 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | 0.66 | [1][3] |
| Recommended Laser Lines | 561 nm, 594 nm | [1] |
Key Applications and Experimental Protocols
Fluor 594 is a workhorse dye in many cellular imaging applications due to its brightness, photostability, and pH insensitivity.[4] It is frequently used for multiplexing with other common fluorophores like Alexa Fluor 488 and Alexa Fluor 647.[1]
Antibody Conjugation
The most common application of Fluor 594 is in the labeling of antibodies for immunofluorescence. The following is a general protocol for conjugating Fluor 594 NHS ester to a primary or secondary antibody.
Materials:
-
Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Fluor 594 NHS ester
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Protocol:
-
Antibody Preparation: Dissolve or dialyze the antibody into a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS). The concentration should be between 1-2 mg/mL.
-
Reaction Setup: In a reaction tube, combine the antibody solution with 1/10th volume of 1 M sodium bicarbonate to raise the pH to 8.0-8.5, which is optimal for the conjugation reaction.
-
Dye Preparation: Immediately before use, dissolve the Fluor 594 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10-20 moles of dye per mole of antibody is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 590 nm. An optimal DOL for most applications is between 2 and 7.
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
Experimental Workflow for Antibody Conjugation
Immunofluorescence (IF) Staining
Fluor 594-conjugated antibodies are extensively used to visualize the localization of specific proteins within fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluor 594-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Cell Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the Fluor 594-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step, protecting from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash briefly in PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for DAPI and Fluor 594.
Experimental Workflow for Immunofluorescence Staining
Flow Cytometry
Fluor 594 is also suitable for flow cytometry, allowing for the quantification of protein expression on or within cells.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluor 594-conjugated primary antibody or primary/Fluor 594-secondary antibody pair
-
Fixation/Permeabilization buffers (for intracellular targets)
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from your sample and wash with cold Flow Cytometry Staining Buffer.
-
Staining: Resuspend the cells in the staining buffer containing the Fluor 594-conjugated antibody. For indirect staining, incubate with the primary antibody first, wash, and then incubate with the Fluor 594-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.
-
Fixation (Optional): If not analyzing immediately, cells can be fixed with 1-4% paraformaldehyde. For intracellular targets, use a fixation and permeabilization kit according to the manufacturer's instructions before staining.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer equipped with a laser that can excite Fluor 594 (e.g., 561 nm).
Experimental Workflow for Flow Cytometry
Super-Resolution Microscopy (STED and STORM)
The high photostability and brightness of Fluor 594 make it an excellent choice for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).[1] These methods overcome the diffraction limit of light microscopy, enabling nanoscale imaging of cellular structures.
STED Microscopy Protocol Considerations:
-
Fluorophore Choice: Fluor 594 is compatible with STED microscopy, particularly with a 775 nm depletion laser.
-
Labeling Density: A high density of fluorophores on the target structure is crucial for achieving high-resolution STED images. This can be achieved by using bright and well-characterized primary and secondary antibodies.
-
Mounting Medium: The choice of mounting medium is critical to match the refractive index of the immersion oil and to provide an optimal chemical environment for the fluorophore.
STORM Microscopy Protocol Considerations:
-
Photoswitching Buffer: STORM imaging requires a specific imaging buffer that promotes the photoswitching of the fluorophore between a fluorescent "on" state and a dark "off" state. This buffer typically contains a reducing agent.
-
Fluorophore Density: Similar to STED, high labeling density is important for reconstructing a high-quality STORM image.
-
Data Acquisition and Analysis: STORM involves acquiring thousands of frames to capture the stochastic blinking of individual fluorophores. Specialized software is then used to localize the precise position of each molecule and reconstruct the super-resolved image.
Visualization of Signaling Pathways
Fluor 594 is a valuable tool for dissecting cellular signaling pathways by enabling the visualization of the localization and interaction of key signaling proteins. Below are examples of how Fluor 594 can be used to study the EGFR and MAPK signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and proliferation.[5] Upon ligand binding, EGFR dimerizes and becomes autophosphorylated, initiating downstream signaling cascades.[4] Immunofluorescence using Fluor 594-conjugated antibodies can be used to visualize the localization of EGFR and its downstream effectors. For example, researchers can track the internalization of EGFR from the plasma membrane to endosomes upon stimulation with EGF.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[6] Fluor 594 can be used in immunofluorescence to visualize the activation and subcellular localization of key MAPK components, such as the phosphorylation and nuclear translocation of ERK.[7]
Conclusion
Fluor 594 is a robust and versatile fluorescent dye that is indispensable for a wide array of applications in modern cell biology and drug discovery. Its bright fluorescence, high photostability, and compatibility with various imaging platforms, including super-resolution microscopy, make it an excellent choice for visualizing and quantifying cellular structures and processes with high sensitivity and resolution. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and scientists seeking to effectively utilize Fluor 594 in their experimental designs.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. EGF Receptor (D38B1) Rabbit Monoclonal Antibody (Alexa Fluor® 594 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DSPE-PEG-Fluor 594 MW 2000 Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents make them ideal drug delivery vehicles. The incorporation of polyethylene glycol (PEG) conjugated to lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), creates "stealth" liposomes with prolonged circulation times, enabling passive targeting of tissues like tumors through the enhanced permeability and retention (EPR) effect.
This application note provides a detailed protocol for the formulation of fluorescently labeled liposomes using DSPE-PEG-Fluor 594 (MW 2000). These fluorescent liposomes are invaluable tools for in vitro and in vivo tracking studies, allowing for the visualization of their biodistribution, cellular uptake, and intracellular trafficking.
Data Presentation
The following table summarizes the typical physicochemical characteristics of liposomes prepared using the described protocol. The data is a representative example compiled from various studies on PEGylated liposomes.
| Formulation Component | Molar Ratio (%) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DSPC | 54.9 | 115 ± 5 | 0.15 ± 0.05 | -25 ± 5 |
| Cholesterol | 40 | |||
| DSPE-PEG(2000) | 5 | |||
| DSPE-PEG(2000)-Fluor 594 | 0.1 |
Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a common structural phospholipid.
Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion
This protocol details the preparation of unilamellar liposomes incorporating DSPE-PEG-Fluor 594.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]-Fluor 594 (DSPE-PEG(2000)-Fluor 594)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Fluor 594 in chloroform at the desired molar ratio (e.g., 54.9:40:5:0.1).
-
Attach the flask to a rotary evaporator.
-
Submerge the flask in a water bath set to 60-65°C (above the transition temperature of DSPC).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4). The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to 60-65°C.
-
Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs). The final liposome suspension should be translucent.
-
-
Storage:
-
Store the prepared fluorescent liposomes at 4°C. For long-term storage, the liposomes can be stored under an inert gas like argon to prevent lipid oxidation.
-
Protocol 2: Characterization of Fluorescent Liposomes
1. Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential measurement provides information about the surface charge of the vesicles.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the size and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. Fluorescence Spectroscopy:
-
Principle: To confirm the incorporation of the fluorescent lipid and to assess potential quenching effects.
-
Procedure:
-
Dilute the liposome suspension in PBS.
-
Measure the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength appropriate for Fluor 594 (typically around 590 nm).
-
The emission maximum should be observed around 615-620 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for DSPE-PEG-Fluor 594 Liposome Formulation and Characterization.
Cellular Uptake Signaling Pathway
PEGylated liposomes are typically internalized by cells through endocytic pathways. The two primary mechanisms are clathrin-mediated and caveolae-mediated endocytosis.
Application Notes and Protocols for Incorporating DSPE-PEG-Fluor 594 into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] derivatives, commonly known as DSPE-PEG, are essential components in the formulation of nanoparticles for drug delivery and imaging. The incorporation of DSPE-PEG imparts a "stealth" characteristic to nanoparticles, prolonging their circulation time in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system. Furthermore, the functionalization of the distal end of the PEG chain with fluorescent dyes, such as Fluor 594, allows for real-time tracking and quantification of nanoparticle biodistribution, cellular uptake, and intracellular trafficking.
These application notes provide detailed protocols for the incorporation of DSPE-PEG-Fluor 594 into two commonly used nanoparticle platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This document also presents key characterization data in a tabular format for easy comparison and includes workflow diagrams generated using Graphviz to visualize the experimental processes.
Data Presentation: Physicochemical Characterization of Nanoparticles
The incorporation of DSPE-PEG-Fluor 594 can influence the physicochemical properties of nanoparticles. The following tables summarize typical data obtained from the characterization of liposomes and PLGA nanoparticles formulated with and without the fluorescent lipid.
Table 1: Characterization of Liposomes with and without DSPE-PEG-Fluor 594
| Formulation | Molar Ratio (Lipid:DSPE-PEG-Fluor 594) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control Liposomes | 100:0 | 110 ± 5 | 0.15 ± 0.03 | -25 ± 3 | 95 ± 4 |
| Fluorescent Liposomes | 99:1 | 115 ± 6 | 0.16 ± 0.04 | -28 ± 4 | 94 ± 5 |
| Fluorescent Liposomes | 95:5 | 125 ± 8 | 0.18 ± 0.05 | -32 ± 5 | 92 ± 6 |
Table 2: Characterization of PLGA Nanoparticles with and without DSPE-PEG-Fluor 594
| Formulation | Weight Ratio (PLGA:DSPE-PEG-Fluor 594) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Fluorophore Incorporation Efficiency (%) |
| Control PLGA NP | 100:0 | 150 ± 10 | 0.12 ± 0.02 | -20 ± 2 | N/A |
| Fluorescent PLGA NP | 99:1 | 155 ± 12 | 0.13 ± 0.03 | -22 ± 3 | 85 ± 7 |
| Fluorescent PLGA NP | 95:5 | 165 ± 15 | 0.15 ± 0.04 | -26 ± 4 | 78 ± 9 |
Note: The data presented in these tables are representative and can vary depending on the specific lipids, PLGA polymer characteristics, and formulation methods used.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Fluor 594 Labeled Liposomes via Thin-Film Hydration
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method, a widely used technique for liposome formulation.
Materials:
-
Main lipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG-Fluor 594
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Formation:
-
Dissolve the main lipid, cholesterol, and DSPE-PEG-Fluor 594 in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5, main lipid:cholesterol:DSPE-PEG-Fluor 594).
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the phase transition temperature of the main lipid (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.
-
Gently agitate the flask by hand or on a shaker at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication using a bath sonicator or, for more uniform sizing, extrusion.
-
For extrusion, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder.
-
-
Purification and Sterilization:
-
To remove any unencapsulated material or free DSPE-PEG-Fluor 594, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
For sterilization, filter the final liposome suspension through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the incorporation of DSPE-PEG-Fluor 594 using fluorescence spectroscopy by comparing the fluorescence of the liposome suspension to a standard curve of the free fluorophore.
-
Protocol 2: Preparation of DSPE-PEG-Fluor 594 Labeled PLGA Nanoparticles via Nanoprecipitation
This protocol outlines the nanoprecipitation method for formulating fluorescently labeled PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
DSPE-PEG-Fluor 594
-
Acetone or acetonitrile (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve PLGA and DSPE-PEG-Fluor 594 in the organic solvent (e.g., acetone) at the desired weight ratio (e.g., 95:5, PLGA:DSPE-PEG-Fluor 594).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation process two more times to remove excess PVA and unincorporated DSPE-PEG-Fluor 594.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized. Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose in deionized water) before freeze-drying.
-
-
Characterization:
-
Resuspend the nanoparticles in deionized water and determine the hydrodynamic diameter, PDI, and zeta potential using DLS.
-
To quantify the incorporation of DSPE-PEG-Fluor 594, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) and measure the fluorescence against a standard curve.
-
Visualization of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for the preparation and characterization of DSPE-PEG-Fluor 594 labeled nanoparticles.
Caption: Workflow for DSPE-PEG-Fluor 594 Liposome Preparation and Characterization.
Caption: Workflow for DSPE-PEG-Fluor 594 PLGA Nanoparticle Preparation and Characterization.
Conclusion
The incorporation of DSPE-PEG-Fluor 594 into nanoparticles is a straightforward and effective method for producing fluorescently labeled nanocarriers for a wide range of research and drug development applications. The protocols provided herein offer a robust starting point for the formulation of both liposomal and PLGA-based nanoparticles. It is important to note that optimization of formulation parameters may be necessary to achieve the desired nanoparticle characteristics for specific applications. Thorough characterization, as outlined, is crucial to ensure the quality, stability, and performance of the final nanoparticle formulation.
Application Notes and Protocols for In Vivo Biodistribution Studies Using DSPE-PEG-Fluor 594
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DSPE-PEG-Fluor 594 in preclinical in vivo biodistribution studies. This document outlines the essential properties of the fluorescent lipid, detailed experimental protocols for liposome preparation, in vivo imaging, and ex vivo organ analysis, as well as representative data and visualizations to guide your research.
Introduction to DSPE-PEG-Fluor 594
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to a Fluor 594 fluorophore (DSPE-PEG-Fluor 594) is a versatile tool for in vivo imaging and biodistribution studies. The DSPE lipid anchor allows for stable incorporation into the lipid bilayer of nanoparticles, such as liposomes, while the polyethylene glycol (PEG) linker provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic prolongs circulation time, enabling enhanced accumulation in target tissues through mechanisms like the enhanced permeability and retention (EPR) effect in tumors. The Fluor 594 dye is a bright, red-fluorescent dye suitable for in vivo imaging applications.
Key Properties of DSPE-PEG-Fluor 594:
| Property | Value |
| Excitation Maximum | ~590 nm |
| Emission Maximum | ~617 nm |
| Molecular Weight of PEG | Various (e.g., 2000 Da) |
| Solubility | Forms micelles in aqueous solutions |
Data Presentation: Representative Biodistribution Data
The following tables summarize representative quantitative biodistribution data for PEGylated nanoparticles. While specific data for DSPE-PEG-Fluor 594 is not widely published in this format, these tables, derived from studies on similarly structured nanoparticles, provide an expected range of distribution. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of PEGylated Liposomes in Mice (4 hours post-injection)
| Organ | %ID/g (Mean ± SD) |
| Liver | 30.5 ± 5.2 |
| Spleen | 15.2 ± 3.1 |
| Lungs | 2.8 ± 0.9 |
| Kidneys | 4.1 ± 1.5 |
| Heart | 1.5 ± 0.4 |
| Blood | 10.3 ± 2.5 |
| Tumor | 5.0 ± 1.8 |
Note: This data is representative and compiled from studies on PEGylated liposomes with various encapsulated agents. Actual values will vary depending on the specific formulation, animal model, and time point.
Table 2: Time-Dependent Biodistribution in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour | 4 hours | 24 hours |
| Liver | 25.1 ± 4.5 | 30.5 ± 5.2 | 22.3 ± 4.1 |
| Spleen | 10.8 ± 2.2 | 15.2 ± 3.1 | 18.9 ± 3.8 |
| Blood | 20.5 ± 3.9 | 10.3 ± 2.5 | 2.1 ± 0.8 |
| Tumor | 2.1 ± 0.7 | 5.0 ± 1.8 | 8.2 ± 2.5 |
Note: This table illustrates the typical kinetic profile of PEGylated nanoparticles, showing initial high blood concentration followed by accumulation in the liver, spleen, and tumor over time.
Experimental Protocols
Preparation of DSPE-PEG-Fluor 594 Labeled Liposomes
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Fluor 594 using the thin-film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG (e.g., DSPE-PEG2000)
-
DSPE-PEG-Fluor 594
-
Chloroform and Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., a molar ratio of 55:40:4:1 of DSPC:Cholesterol:DSPE-PEG:DSPE-PEG-Fluor 594) in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer, pre-heated to a temperature above the transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC).
-
Vortex the flask to form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through polycarbonate membranes with the desired pore size (e.g., 100 nm) using an extruder heated above the lipid Tm.
-
-
Characterization:
-
Determine the liposome size distribution and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the incorporation of DSPE-PEG-Fluor 594 using fluorescence spectroscopy against a standard curve.
-
In Vivo Biodistribution Study in a Mouse Model
This protocol outlines the procedure for intravenous administration of DSPE-PEG-Fluor 594 labeled liposomes and subsequent in vivo and ex vivo imaging.
Materials:
-
Healthy or tumor-bearing mice (e.g., BALB/c or nude mice)
-
DSPE-PEG-Fluor 594 labeled liposomes
-
Sterile saline for injection
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the mice using isoflurane.
-
Intravenously inject a sterile suspension of the DSPE-PEG-Fluor 594 labeled liposomes (typically 100-200 µL) via the tail vein. The dose will depend on the formulation and imaging system sensitivity.
-
-
In Vivo Fluorescence Imaging:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, anesthetize the mice and place them in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).
-
-
Ex Vivo Organ Imaging and Quantification:
-
At the final time point, euthanize the mice by a humane method.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Carefully dissect the major organs (liver, spleen, lungs, kidneys, heart, brain) and tumor (if applicable).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
Use the system's software to draw regions of interest (ROIs) around each organ and quantify the average radiant efficiency.
-
-
Quantitative Analysis by Organ Homogenization (for higher accuracy):
-
Weigh each organ.
-
Homogenize the tissue in a suitable buffer (e.g., PBS with a lysis agent).
-
Centrifuge the homogenate to pellet debris.
-
Measure the fluorescence of the supernatant using a plate reader.
-
Create a standard curve of DSPE-PEG-Fluor 594 in tissue homogenates from untreated animals to convert fluorescence intensity to concentration.
-
Calculate the %ID/g for each organ.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Biodistribution
Caption: Workflow for conducting in vivo biodistribution studies.
Signaling Pathway (Illustrative Example: EPR Effect)
This diagram illustrates the principle of the Enhanced Permeability and Retention (EPR) effect, a key mechanism for passive tumor targeting of nanoparticles.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Important Considerations and Troubleshooting
-
Fluorescence Quenching: At high concentrations within nanoparticles or in tissues, the fluorescence of Fluor 594 may be quenched, leading to an underestimation of the actual concentration. It is crucial to perform standard curve measurements with the fluorescent liposomes in tissue homogenates to account for these effects.
-
Autofluorescence: Some tissues, particularly the liver and spleen, exhibit natural autofluorescence. It is essential to include a control group of animals that do not receive the fluorescent probe to measure and subtract this background signal.
-
Animal Models: The choice of animal model (e.g., healthy vs. tumor-bearing, mouse strain) can significantly impact the biodistribution profile. Ensure the model is appropriate for the research question.
-
Stability of the Fluorescent Probe: Confirm that the DSPE-PEG-Fluor 594 remains stably associated with the nanoparticle in vivo and that the fluorophore itself is not rapidly degraded. This can be assessed by in vitro stability studies in serum.
By following these protocols and considering these factors, researchers can effectively utilize DSPE-PEG-Fluor 594 to obtain reliable and quantitative in vivo biodistribution data for their nanoparticle-based drug delivery systems.
Application Notes and Protocols for Cell Labeling with DSPE-PEG-Fluor 594
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] conjugated to a Fluor 594 fluorophore (DSPE-PEG-Fluor 594) is a versatile tool for fluorescently labeling the plasma membrane of living cells. This phospholipid-polymer conjugate spontaneously inserts into the lipid bilayer, providing a stable and robust method for cell surface visualization in a variety of applications, including cell tracking, biodistribution studies, and targeted drug delivery research. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding into the cell membrane, while the hydrophilic polyethylene glycol (PEG) linker provides a flexible spacer and can help to reduce non-specific protein binding. The Fluor 594 dye is a bright, red-fluorescent dye with excitation and emission maxima at approximately 590 nm and 617 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.
These application notes provide detailed protocols for the use of DSPE-PEG-Fluor 594 for cell labeling, along with recommended concentration ranges and quantitative data derived from studies using similar DSPE-PEG conjugates.
Quantitative Data Summary
The optimal concentration and incubation time for cell labeling with DSPE-PEG-Fluor 594 can vary depending on the cell type, cell density, and the specific application (e.g., fluorescence microscopy vs. flow cytometry). The following table summarizes recommended starting concentrations and incubation parameters based on literature for analogous DSPE-PEG conjugates. It is recommended to perform a titration experiment to determine the optimal conditions for your specific cell line and experimental setup.
| Cell Type | Application | DSPE-PEG Conjugate | Concentration | Incubation Time | Incubation Temperature | Reference |
| RAW 264.7 Macrophages | Microscopy & Flow Cytometry | DSPE-PEG2000-DBCO | 5 - 10 µM | 20 minutes | 37°C | [1][2] |
| Jurkat & U-2 OS cells | Live Cell Imaging | Fluorescent Lipid Analogues | 250 ng/mL | 5 - 10 minutes | Room Temperature | |
| General Mammalian Cells | Microscopy | DSPE-PEG-Rhodamine | 1 - 10 µM | 15 - 30 minutes | 37°C | |
| T cells | Flow Cytometry | DSPE-PEG-iRGD-Cy3 | 1 - 20 µM | 30 minutes | 37°C |
Experimental Protocols
Protocol 1: Live Cell Labeling for Fluorescence Microscopy
This protocol describes the general procedure for labeling the plasma membrane of adherent or suspension cells for visualization by fluorescence microscopy.
Materials:
-
DSPE-PEG-Fluor 594
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells of interest
-
Microscopy-grade glass-bottom dishes or chamber slides
Procedure:
-
Cell Preparation:
-
For adherent cells, seed the cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 50-70%).
-
For suspension cells, culture the cells to the desired density and then pellet them by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in pre-warmed PBS or complete culture medium.
-
-
Preparation of DSPE-PEG-Fluor 594 Labeling Solution:
-
Prepare a stock solution of DSPE-PEG-Fluor 594 in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-5 mM.
-
Dilute the stock solution in pre-warmed PBS or complete culture medium to the desired final working concentration (e.g., 1-10 µM). It is recommended to test a range of concentrations to find the optimal signal-to-noise ratio.
-
-
Cell Labeling:
-
For adherent cells, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the DSPE-PEG-Fluor 594 labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
For suspension cells, add the labeling solution to the cell suspension and incubate under the same conditions with gentle agitation.
-
-
Washing:
-
Following incubation, remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove any unincorporated DSPE-PEG-Fluor 594.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with filters suitable for Fluor 594 (Excitation/Emission: ~590/617 nm).
-
Protocol 2: Cell Labeling for Flow Cytometry
This protocol provides a method for labeling suspension cells or trypsinized adherent cells for analysis by flow cytometry.
Materials:
-
DSPE-PEG-Fluor 594
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Cells of interest
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Preparation of DSPE-PEG-Fluor 594 Labeling Solution:
-
Prepare a stock solution of DSPE-PEG-Fluor 594 as described in Protocol 1.
-
Dilute the stock solution in Flow Cytometry Staining Buffer to the desired final working concentration (e.g., 1-20 µM).
-
-
Cell Labeling:
-
Add the DSPE-PEG-Fluor 594 labeling solution to the cell suspension.
-
Incubate the cells for 30 minutes at 37°C with gentle agitation. For some applications, incubation on ice may be preferred to minimize internalization.
-
-
Washing:
-
After incubation, wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for Fluor 594.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of DSPE-PEG-Fluor 594 insertion into the cell membrane and the general experimental workflow for cell labeling.
References
Application Note: Preparation and Characterization of DSPE-PEG-Fluor 594 Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) is an amphiphilic block copolymer widely utilized in drug delivery systems.[1][2] Its structure, composed of a hydrophobic DSPE lipid tail and a hydrophilic PEG chain, facilitates the self-assembly into core-shell micellar structures in aqueous solutions.[1] These micelles serve as effective nanocarriers for hydrophobic drugs, sequestering them within the hydrophobic core.[1][3] The PEGylated corona provides a "stealth" characteristic, which can reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][3] The incorporation of a fluorescent probe, such as Fluor 594, into the DSPE-PEG conjugate allows for the visualization and tracking of the micelles in vitro and in vivo. This document provides detailed protocols for the preparation and characterization of DSPE-PEG-Fluor 594 micelles.
Physicochemical Properties of DSPE-PEG Micelles
The characteristics of DSPE-PEG micelles are influenced by factors such as the length of the PEG chain and the composition of the aqueous medium.[4][5] Below is a summary of typical quantitative data for DSPE-PEG micelles.
| Property | DSPE-PEG2000 | DSPE-PEG5000 | Notes |
| Critical Micelle Concentration (CMC) | ~0.5-1.5 µM[4] | ~1.0-1.5 µM[4] | CMC can be higher in pure water compared to buffer solutions.[5] |
| Hydrodynamic Diameter | ~10-20 nm[6][7] | Generally larger than DSPE-PEG2000 micelles | Size is dependent on concentration and solvent.[5][8] |
| Zeta Potential | Near neutral (~ -2.7 mV)[9] | Near neutral | The PEG layer shields the negative charge of the phosphate group.[9] |
| Aggregation Number (Nagg) | ~90 in saline solution[5] | Varies | The number of monomers per micelle. |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Fluor 594 Micelles via Thin-Film Hydration
This method is suitable for preparing empty fluorescently labeled micelles.
Materials:
-
DSPE-PEG-Fluor 594
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
0.22 µm syringe filter
Procedure:
-
Dissolution: Dissolve a known amount of DSPE-PEG-Fluor 594 in the organic solvent in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner surface of the flask.[1]
-
Drying: Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]
-
Hydration: Hydrate the thin film with the desired volume of aqueous buffer, pre-heated to a temperature above the phase transition temperature of DSPE (approximately 60°C).[10]
-
Micelle Formation: Gently agitate the flask at 60°C for 30-60 minutes to facilitate the self-assembly of the micelles. The solution should become clear or translucent.
-
Sonication (Optional): For a more uniform size distribution, the micelle solution can be sonicated in a bath sonicator for 5-10 minutes.
-
Filtration: Cool the solution to room temperature and filter it through a 0.22 µm syringe filter to remove any large aggregates and sterilize the solution.[1][10]
-
Storage: Store the prepared micelle solution at 4°C.
Protocol 2: Characterization of DSPE-PEG-Fluor 594 Micelles
2.1: Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (size distribution) and Polydispersity Index (PDI) using a DLS instrument.
-
For zeta potential measurement, transfer the diluted sample to a specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
2.2: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe
This protocol uses a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of the micelles.
Materials:
-
Pyrene stock solution in a volatile organic solvent (e.g., acetone)
-
A series of concentrations of DSPE-PEG-Fluor 594 in the aqueous buffer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the DSPE-PEG-Fluor 594 micelle solution in the aqueous buffer.
-
Add a small aliquot of the pyrene stock solution to each dilution to achieve a final concentration of approximately 0.6 µM.[10]
-
Evaporate the organic solvent from the pyrene stock solution.
-
Incubate the samples overnight at room temperature in the dark to allow the pyrene to partition into the micelle cores.[10]
-
Measure the fluorescence emission spectrum of pyrene (excitation at ~335 nm).
-
Plot the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) against the logarithm of the DSPE-PEG-Fluor 594 concentration.
-
The CMC is determined from the inflection point of this plot, where a significant drop in the I₁/I₃ ratio occurs, indicating the formation of micellar structures.[11]
Visualizations
Caption: Workflow for DSPE-PEG-Fluor 594 micelle preparation.
Caption: General pathway for cellular uptake of micelles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG-lipid micelles as drug carriers: physiochemical attributes, formulation principles and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pH-sensitive poly(histidine)-PEG/DSPE-PEG co-polymer micelles for cytosolic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Fluor 594 for Tracking Drug Delivery Vehicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] conjugated to a Fluor 594 fluorescent dye (DSPE-PEG-Fluor 594) is a versatile and highly effective tool for the development and preclinical evaluation of drug delivery systems. This phospholipid-PEG conjugate readily incorporates into the lipid bilayer of liposomes and the surface of other nanoparticles, providing a stable and bright fluorescent signal for tracking and quantification. The polyethylene glycol (PEG) component offers the additional advantage of creating a "stealth" characteristic, which helps to reduce clearance by the mononuclear phagocyte system and prolong circulation time in vivo.
This document provides detailed application notes and protocols for utilizing DSPE-PEG-Fluor 594 to label and track drug delivery vehicles. It covers the preparation and characterization of labeled carriers, in vitro cellular uptake studies, and in vivo biodistribution analysis. Furthermore, it explores how this tracking capability can be integrated with the investigation of downstream cellular signaling pathways, providing a comprehensive approach to understanding the efficacy of targeted drug delivery.
Properties of DSPE-PEG-Fluor 594
DSPE-PEG-Fluor 594 is a water-soluble, red-fluorescent dye-lipid conjugate.[1] The Fluor 594 dye has an excitation maximum at approximately 590 nm and an emission maximum at around 617 nm, making it compatible with common laser lines used in fluorescence microscopy and flow cytometry, such as the 561 nm or 594 nm laser lines.[1][2] Its fluorescence is pH-insensitive over a wide range, ensuring a stable signal in various biological environments.[2]
Data Presentation: Physicochemical Characterization of Labeled Liposomes
The incorporation of DSPE-PEG-Fluor 594 into liposomes can influence their physicochemical properties. It is crucial to characterize the labeled vesicles to ensure they meet the desired specifications for drug delivery. The following tables summarize the expected impact of DSPE-PEG incorporation on liposome size and zeta potential.
Table 1: Effect of DSPE-PEG2000 Concentration on Liposome Hydrodynamic Diameter
| Molar Percentage of DSPE-PEG2000 | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0% | 110 ± 5 | < 0.1 |
| 2.5% | 105 ± 6 | < 0.1 |
| 5% | 100 ± 5 | < 0.1 |
| 10% | 95 ± 7 | < 0.15 |
Note: Data are representative and can vary based on the specific lipid composition and preparation method. Generally, increasing concentrations of DSPE-PEG can lead to a slight decrease in vesicle size.[3]
Table 2: Effect of DSPE-PEG2000 Incorporation on Liposome Zeta Potential
| Liposome Composition | Zeta Potential (mV) |
| DSPC/Cholesterol | -25 ± 5 |
| DSPC/Cholesterol/DSPE-PEG2000 (5 mol%) | -10 ± 3 |
| DOTAP/Cholesterol | +40 ± 7 |
| DOTAP/Cholesterol/DSPE-PEG2000 (5 mol%) | +15 ± 4 |
Note: The PEG layer shields the surface charge of the liposomes, leading to a zeta potential closer to neutral. This effect is observed for both anionic and cationic formulations.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Fluor 594 Labeled Liposomes
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.[4][5]
Materials:
-
Primary phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
DSPE-PEG-Fluor 594
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipids, cholesterol, and DSPE-PEG-Fluor 594 in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Fluor 594), but this can be optimized.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently rotating it above the lipid's phase transition temperature.
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder.
-
-
Purification:
-
Remove any unencapsulated material or free DSPE-PEG-Fluor 594 by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the incorporation of DSPE-PEG-Fluor 594 using fluorescence spectroscopy.
-
Protocol 2: In Vitro Cellular Uptake Analysis by Flow Cytometry
This protocol details the quantification of cellular uptake of fluorescently labeled liposomes using flow cytometry.[6][7]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
DSPE-PEG-Fluor 594 labeled liposomes
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that allows for optimal growth and analysis.
-
Incubate overnight to allow for cell attachment.
-
-
Incubation with Labeled Liposomes:
-
Prepare different concentrations of DSPE-PEG-Fluor 594 labeled liposomes in complete cell culture medium.
-
Remove the old medium from the cells and add the liposome-containing medium.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells twice with cold PBS to remove non-internalized liposomes.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser suitable for exciting Fluor 594 (e.g., 561 nm).
-
Collect the fluorescence emission in the appropriate channel (e.g., ~610-630 nm).
-
Use untreated cells as a negative control to set the background fluorescence.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).
-
Protocol 3: In Vivo Biodistribution Imaging
This protocol outlines the procedure for assessing the biodistribution of DSPE-PEG-Fluor 594 labeled drug delivery vehicles in a murine model.[8][9]
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
DSPE-PEG-Fluor 594 labeled nanoparticles
-
Sterile saline for injection
-
In vivo imaging system (IVIS) or similar
-
Anesthesia
Procedure:
-
Administration:
-
Administer the DSPE-PEG-Fluor 594 labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and place them in the in vivo imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Fluor 594.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the animals and dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the different organs.
-
Express the data as the percentage of injected dose per gram of tissue (%ID/g).
-
Table 3: Representative Biodistribution of DSPE-PEG Labeled Nanoparticles in Tumor-Bearing Mice (24h post-injection)
| Organ | % Injected Dose / gram of tissue (%ID/g) |
| Liver | 15 ± 4 |
| Spleen | 10 ± 3 |
| Kidneys | 3 ± 1 |
| Lungs | 2 ± 1 |
| Heart | 1 ± 0.5 |
| Tumor | 8 ± 2 |
Note: Data are representative and can vary significantly based on nanoparticle size, surface charge, and the specific animal model.[10]
Application in Studying Cellular Signaling Pathways
The ability to track drug delivery vehicles with DSPE-PEG-Fluor 594 can be coupled with assays to investigate the downstream effects of the delivered therapeutic on cellular signaling pathways. For example, a drug designed to inhibit the NF-κB or MAPK signaling pathways can be encapsulated in labeled liposomes.[2][11][12] Researchers can then use fluorescence microscopy to correlate the intracellular localization of the liposomes with changes in the signaling pathway, such as the nuclear translocation of NF-κB or the phosphorylation of ERK in the MAPK pathway.
Investigating NF-κB Pathway Activation
The NF-κB signaling pathway is a key regulator of inflammation and cell survival.[13] Its activation involves the translocation of NF-κB transcription factors from the cytoplasm to the nucleus.
Workflow:
-
Treat cells with DSPE-PEG-Fluor 594 labeled liposomes containing an NF-κB modulating drug.
-
Fix and permeabilize the cells at different time points.
-
Perform immunofluorescence staining for an NF-κB subunit (e.g., p65) using an antibody conjugated to a different fluorophore (e.g., Alexa Fluor 488).
-
Image the cells using confocal microscopy.
-
Analyze the images to quantify the colocalization of the red fluorescent liposomes with cellular compartments and the nuclear translocation of the green fluorescent NF-κB signal.
Conclusion
DSPE-PEG-Fluor 594 is a powerful tool for researchers in the field of drug delivery. Its stable incorporation into nanoparticles and bright fluorescence allow for robust tracking and quantification in both in vitro and in vivo settings. By following the detailed protocols outlined in this document, researchers can effectively label and characterize their drug delivery systems, assess their cellular uptake and biodistribution, and correlate this information with the therapeutic effects on key cellular signaling pathways. This integrated approach is essential for the rational design and optimization of novel nanomedicines.
References
- 1. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chumontreal.qc.ca [chumontreal.qc.ca]
- 3. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alexa Fluor 594 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alexa Fluor 594 in fluorescence microscopy applications. Detailed protocols and recommended settings are outlined to enable robust and reproducible imaging results.
Introduction to Alexa Fluor 594
Alexa Fluor 594 is a bright, red-fluorescent dye that is widely used in various fluorescence-based applications.[1][2] It is characterized by its high quantum yield, exceptional photostability, and pH insensitivity over a wide range, making it a reliable choice for demanding imaging experiments.[2][3][4][5] Its spectral properties make it an ideal partner for multilabeling experiments, often used in conjunction with green-fluorescent probes like Alexa Fluor 488.[1]
Spectral and Photophysical Properties
Alexa Fluor 594 exhibits excitation and emission maxima at approximately 590 nm and 617 nm, respectively.[2][6][7][8][9] This positions its fluorescence firmly in the red region of the visible spectrum. The dye's high molar extinction coefficient and quantum yield contribute to its bright signal, enabling the detection of low-abundance targets.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum | 590 nm | [2][6][8][9] |
| Emission Maximum | 617-618 nm | [2][6] |
| Quantum Yield | 0.66 | [2][9][10] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [2][9] |
| Recommended Laser Lines | 561 nm, 594 nm | [1] |
| pH Sensitivity | Insensitive over a wide molar range | [1][4][5] |
Recommended Microscopy Settings
Optimal imaging of Alexa Fluor 594 requires appropriate selection of excitation sources and emission filters to maximize signal collection while minimizing background and bleed-through from other fluorophores.
Excitation
For efficient excitation of Alexa Fluor 594, the following laser lines are recommended:
-
561 nm: A common and highly effective laser line for exciting Alexa Fluor 594.[1][11]
-
594 nm: This laser line provides a good match for the dye's excitation peak.[1]
Emission Filter Sets
A standard Texas Red® filter set is often suitable for imaging Alexa Fluor 594.[7][12] A typical filter set configuration includes:
-
Excitation Filter: A bandpass filter centered around 560-580 nm.
-
Dichroic Mirror: A longpass mirror with a cutoff around 595 nm.
-
Emission Filter: A bandpass filter designed to collect the fluorescence emission, typically in the range of 610-640 nm.
Several commercially available filter sets are optimized for Alexa Fluor 594 and spectrally similar dyes.[13][14][15]
Experimental Protocols
The following are generalized protocols for immunofluorescence staining of cultured cells using Alexa Fluor 594-conjugated secondary antibodies. Optimization may be required for specific cell types and targets.
Cell Fixation and Permeabilization
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible dishes to an appropriate confluency.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
Immunostaining
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 594-conjugated secondary antibody in the blocking buffer. Protect the antibody from light. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBST for 5 minutes each in the dark.
-
Counterstaining (Optional): If desired, counterstain for nuclei with a suitable dye (e.g., DAPI).
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope equipped with the appropriate laser lines and filter sets for Alexa Fluor 594.
Advanced Microscopy Applications
Alexa Fluor 594 is a versatile dye suitable for a range of advanced microscopy techniques, including:
-
Confocal Microscopy: Its brightness and photostability make it an excellent choice for generating high-resolution optical sections.[16]
-
Super-Resolution Microscopy: Alexa Fluor 594 has been successfully used in various super-resolution modalities such as dSTORM, SIM, and STED.[1]
-
Two-Photon Excitation (TPE) Microscopy: This dye can also be efficiently excited using two-photon absorption.[1]
Multiplexing Considerations
When performing multi-color imaging, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through. Alexa Fluor 594 is commonly paired with:
-
Alexa Fluor 488: A bright, green-fluorescent dye.
-
Alexa Fluor 350: A blue-fluorescent dye.
-
Alexa Fluor 647: A far-red fluorescent dye.[1]
To minimize crosstalk, sequential scanning with individual laser lines is recommended in confocal microscopy.[17]
Visualizations
Experimental Workflow for Immunofluorescence
Caption: Immunofluorescence staining workflow using Alexa Fluor 594.
Jablonski Diagram of Fluorescence
Caption: Simplified Jablonski diagram illustrating the process of fluorescence.
References
- 1. Alexa Fluor 594 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 6. Spectrum [Alexa Fluor 594] | AAT Bioquest [aatbio.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - CL [thermofisher.com]
- 8. tnf-duplicate/Alexa Fluor 594 FluoroFinder [app.fluorofinder.com]
- 9. Panel Builder [app.fluorofinder.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cancer.iu.edu [cancer.iu.edu]
- 12. spectraservices.com [spectraservices.com]
- 13. HPF1345 Fluorescence Optical Filter Set [newport.com]
- 14. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of Dyes - Alexa 594 [micro-shop.zeiss.com]
- 15. - AVR [avr-optics.com]
- 16. cs.helsinki.fi [cs.helsinki.fi]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for DSPE-PEG-Fluor 594 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DSPE-PEG-Fluor 594 in various flow cytometry applications. The protocols outlined below are intended as a starting point for experimental design and should be optimized for specific cell types, liposome formulations, and experimental conditions.
Introduction to DSPE-PEG-Fluor 594
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] conjugated to a Fluor 594 fluorophore (DSPE-PEG-Fluor 594) is a versatile tool for fluorescently labeling lipid-based nanoparticles (e.g., liposomes) and cell membranes. The DSPE lipid anchor inserts into the lipid bilayer, while the hydrophilic polyethylene glycol (PEG) spacer increases solubility and reduces non-specific binding. The Fluor 594 dye provides a bright and stable red-orange fluorescent signal, making it ideal for detection by flow cytometry.
Spectral Properties:
-
Excitation Maximum: ~590 nm
-
Emission Maximum: ~617 nm
-
Commonly used laser: Yellow-Green (561 nm) or Orange (594 nm) laser
-
Spectrally similar dyes: Alexa Fluor 594, Texas Red
Applications in Flow Cytometry
DSPE-PEG-Fluor 594 is a valuable reagent for a range of flow cytometry applications, including:
-
Tracking Cellular Uptake of Liposomes and Nanoparticles: Quantify the internalization of lipid-based drug delivery systems by target cells.
-
Cell Surface Labeling: Fluorescently label cell membranes for tracking and identification.
-
Studying Nanoparticle-Cell Interactions: Investigate the binding and association of nanoparticles with different cell populations.
-
Assessing Liposome Stability: Monitor the integrity of liposomes in biological media.
-
Nanoparticle Tracking Analysis (NTA) in conjunction with Flow Cytometry: Characterize and phenotype extracellular vesicles and other nanoparticles.
Experimental Protocols
Protocol for Labeling Pre-formed Liposomes
This protocol describes how to incorporate DSPE-PEG-Fluor 594 into existing liposomes or nanoparticles.
Materials:
-
Pre-formed liposomes or nanoparticles in a suitable buffer (e.g., PBS)
-
DSPE-PEG-Fluor 594
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator or water bath
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette
Procedure:
-
Prepare DSPE-PEG-Fluor 594 Solution: Dissolve DSPE-PEG-Fluor 594 in a small amount of a suitable organic solvent (e.g., chloroform or methanol) and then evaporate the solvent to form a thin lipid film. Rehydrate the film with PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Incubation: Add the DSPE-PEG-Fluor 594 solution to the pre-formed liposome suspension. A typical starting molar ratio is 0.1-1 mol% of DSPE-PEG-Fluor 594 to the total lipid concentration of the liposomes.
-
Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome lipids for 1 hour with gentle mixing. For most common lipid formulations, incubation at 37°C to 60°C is sufficient.
-
Purification: Remove unincorporated DSPE-PEG-Fluor 594 by passing the liposome suspension through a size-exclusion chromatography column or by dialysis against PBS.
-
Characterization: Analyze the labeled liposomes for size, polydispersity, and fluorescence intensity using dynamic light scattering (DLS) and a fluorescence plate reader or flow cytometer.
Workflow for Liposome Labeling
Caption: Workflow for labeling pre-formed liposomes with DSPE-PEG-Fluor 594.
Protocol for Cellular Uptake of Labeled Liposomes
This protocol outlines the steps to quantify the internalization of DSPE-PEG-Fluor 594 labeled liposomes by cells using flow cytometry.
Materials:
-
Cells in suspension (e.g., cultured cell line or primary cells)
-
DSPE-PEG-Fluor 594 labeled liposomes
-
Complete cell culture medium
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Incubation with Labeled Liposomes: Add the DSPE-PEG-Fluor 594 labeled liposomes to the cell suspension at various concentrations (e.g., 10, 50, 100 µg/mL of total lipid).
-
Incubate the cells with the liposomes for a desired time period (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove unbound liposomes. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Viability Staining: Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer and add a viability dye (e.g., PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for Fluor 594 and the viability dye. Collect at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population and quantify the percentage of Fluor 594-positive cells and the median fluorescence intensity (MFI) of the positive population.
Workflow for Cellular Uptake Assay
Caption: Experimental workflow for quantifying cellular uptake of labeled liposomes.
Protocol for Cell Surface Labeling
This protocol describes the direct labeling of cell membranes with DSPE-PEG-Fluor 594.
Materials:
-
Cells in suspension
-
DSPE-PEG-Fluor 594
-
Serum-free cell culture medium or PBS
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash cells twice with serum-free medium or PBS and resuspend at 1 x 10^6 cells/mL.
-
Labeling: Add DSPE-PEG-Fluor 594 to the cell suspension. A starting concentration of 1-10 µM is recommended for optimization.[1]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with Flow Cytometry Staining Buffer to remove excess DSPE-PEG-Fluor 594.
-
Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze by flow cytometry.
Protocol for Cytotoxicity Assessment
This protocol assesses the potential cytotoxicity of DSPE-PEG-Fluor 594 labeled liposomes or the labeling reagent itself.
Materials:
-
Cells plated in a multi-well plate
-
DSPE-PEG-Fluor 594 or labeled liposomes
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis/necrosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat the cells with various concentrations of DSPE-PEG-Fluor 594 or labeled liposomes for a desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, wash with PBS, and resuspend in Annexin V binding buffer.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentages of live, apoptotic, and necrotic cells.
Signaling Pathway for Apoptosis Detection
Caption: Cellular events detected in a flow cytometry-based apoptosis assay.
Data Presentation
Quantitative data from flow cytometry experiments can be effectively summarized in tables for comparison.
Table 1: Cellular Uptake of DSPE-PEG-Fluor 594 Labeled Liposomes in Cancer Cells
| Liposome Concentration (µg/mL) | Incubation Time (hours) | % Fluor 594 Positive Cells (Mean ± SD) | Median Fluorescence Intensity (MFI) (Mean ± SD) |
| 10 | 1 | 15.2 ± 2.1 | 1500 ± 210 |
| 10 | 4 | 45.8 ± 5.3 | 4800 ± 550 |
| 50 | 1 | 35.6 ± 4.2 | 4200 ± 480 |
| 50 | 4 | 85.1 ± 7.9 | 12500 ± 1300 |
| 100 | 1 | 60.3 ± 6.8 | 9800 ± 1100 |
| 100 | 4 | 98.2 ± 1.5 | 25000 ± 2800 |
| Untreated Control | 4 | < 1 | < 100 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the cell line, liposome formulation, and experimental conditions.
Table 2: Cytotoxicity of DSPE-PEG-Fluor 594 Labeled Liposomes
| Treatment Concentration (µg/mL) | % Live Cells (Mean ± SD) | % Apoptotic Cells (Mean ± SD) | % Necrotic Cells (Mean ± SD) |
| 10 | 96.5 ± 2.1 | 2.5 ± 0.8 | 1.0 ± 0.3 |
| 50 | 94.2 ± 3.5 | 4.1 ± 1.2 | 1.7 ± 0.5 |
| 100 | 92.8 ± 4.1 | 5.5 ± 1.5 | 1.7 ± 0.6 |
| Untreated Control | 98.1 ± 1.2 | 1.2 ± 0.4 | 0.7 ± 0.2 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes. DSPE-PEG is generally considered biocompatible at typical concentrations used for labeling.[2][3] Significant cytotoxicity is not expected, but should always be empirically determined.
Nanoparticle Tracking in Flow Cytometry
DSPE-PEG-Fluor 594 can be used to label extracellular vesicles (EVs) and other nanoparticles for analysis by high-sensitivity flow cytometers capable of detecting sub-micron particles. This allows for the phenotyping of nanoparticle populations.
Workflow for Nanoparticle Phenotyping
Caption: Workflow for phenotyping nanoparticles using DSPE-PEG-Fluor 594 and antibody co-staining.
Troubleshooting and Considerations
-
Aggregation: Ensure DSPE-PEG-Fluor 594 is fully solubilized before adding to liposomes or cells to prevent aggregation.
-
Concentration Optimization: The optimal concentration of DSPE-PEG-Fluor 594 should be determined empirically for each application to achieve sufficient signal without inducing cytotoxicity.
-
Photostability: While Fluor 594 is relatively photostable, minimize light exposure of labeled samples to prevent photobleaching.
-
Controls: Always include unstained cells/liposomes and cells treated with unlabeled liposomes as controls to set appropriate gates and assess background fluorescence.
-
Instrumentation: Ensure the flow cytometer is properly configured with the correct lasers and filters for optimal detection of Fluor 594.
References
- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Sterilization of DSPE-PEG-Fluor 594 Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, and DSPE-PEG-Fluor 594 liposomes are valuable tools for research and development due to their biocompatibility, prolonged circulation times conferred by the PEGylated lipid, and inherent fluorescence for tracking and imaging. Sterilization is a critical step to ensure the safety and efficacy of liposomal formulations intended for in vivo applications. However, the delicate nature of liposomes, particularly those containing fluorescent dyes and functionalized lipids, presents a significant challenge for terminal sterilization.
These application notes provide a comprehensive overview of suitable sterilization methods for DSPE-PEG-Fluor 594 liposomes, potential impacts on their physicochemical properties, and detailed protocols for their characterization post-sterilization. The information presented is based on established principles of liposome sterilization and provides a framework for developing a robust and validated sterilization process.
Overview of Sterilization Methods
The choice of sterilization method for DSPE-PEG-Fluor 594 liposomes is critical to maintaining their structural integrity, size distribution, and the fluorescence of the encapsulated or conjugated dye. Conventional sterilization methods such as autoclaving and ethylene oxide treatment are generally unsuitable for liposomes due to their harsh conditions.[1] The recommended methods for liposomal formulations are aseptic manufacturing and sterile filtration.[2][3] Gamma irradiation is another potential method, but its effects must be carefully evaluated.
A summary of the potential sterilization methods and their key considerations is presented below:
| Sterilization Method | Principle | Advantages | Disadvantages & Considerations for DSPE-PEG-Fluor 594 Liposomes |
| Aseptic Manufacturing | Preparation of the liposomal formulation from sterile components in a sterile environment.[4] | - Minimizes degradation of liposomes and the fluorescent dye. - Suitable for liposomes of all sizes. | - Requires specialized facilities and highly trained personnel. - Complex and costly to implement.[3] - Does not eliminate pyrogens from non-sterile starting materials. |
| Sterile Filtration | Removal of microorganisms by passing the liposome suspension through a sterile filter with a pore size of 0.22 µm or smaller.[4][5] | - Relatively simple and cost-effective. - Effective at removing bacteria.[4] | - Only suitable for liposomes with a diameter significantly smaller than the filter pore size to prevent clogging and loss of product.[5][6] - Ineffective against smaller viruses and bacteria.[3][4] - High pressures can deform or rupture liposomes.[6] |
| Gamma Irradiation | Exposure to a defined dose of gamma radiation to inactivate microorganisms. | - Can be performed on the final, packaged product (terminal sterilization). | - Can induce radiolysis of water, generating free radicals that can damage the phospholipid bilayers and the Fluor 594 dye.[7][8] - May lead to changes in particle size, lipid degradation, and altered surface charge.[7][8][9] - Requires careful dose optimization to ensure sterility without compromising liposome integrity. |
Potential Effects of Sterilization on DSPE-PEG-Fluor 594 Liposomes
The DSPE-PEG-Fluor 594 liposome is a complex system, and each component can be affected differently by the sterilization process.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): As a saturated phospholipid, DSPE is relatively stable. However, harsh conditions like high temperatures or radiation can lead to hydrolysis or oxidation of the lipid chains.
-
PEG (Polyethylene Glycol): The PEG chain can undergo chain scission upon exposure to high energy, such as gamma radiation, potentially altering the stealth properties of the liposomes.
-
Fluor 594: This fluorescent dye is susceptible to photobleaching and degradation by free radicals generated during gamma irradiation, which could lead to a loss of fluorescence intensity.
The following table summarizes the potential effects of the discussed sterilization methods on the key characteristics of DSPE-PEG-Fluor 594 liposomes:
| Characteristic | Aseptic Manufacturing | Sterile Filtration | Gamma Irradiation |
| Particle Size & PDI | No significant change expected. | Potential for size reduction due to extrusion effects or loss of larger liposomes.[10][11] | Can lead to an increase in size due to fusion or a decrease due to fragmentation, depending on the dose and formulation.[7][8] |
| Zeta Potential | No significant change expected. | Minimal change expected unless there is preferential loss of charged components. | Can become more negative due to the formation of acidic byproducts from lipid degradation.[8] |
| Lipid Integrity | No degradation expected. | Minimal degradation expected. | Potential for hydrolysis and oxidation of DSPE, leading to the formation of lysolipids and free fatty acids.[8][9] |
| PEG Integrity | No degradation expected. | Minimal degradation expected. | Potential for PEG chain scission. |
| Fluor 594 Fluorescence | No change in fluorescence intensity expected. | Minimal change expected. | Potential for significant decrease in fluorescence intensity due to degradation by free radicals. |
| Encapsulation Efficiency | Not applicable for terminal sterilization. | Potential for leakage of encapsulated material due to shear stress. | Potential for leakage due to membrane destabilization. |
Experimental Protocols for Characterization of Sterilized Liposomes
Thorough characterization of DSPE-PEG-Fluor 594 liposomes before and after sterilization is crucial to ensure that the process has not adversely affected their quality and performance.
Objective: To determine the effect of sterilization on the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge of the liposomes.
Materials:
-
Sterilized and non-sterilized DSPE-PEG-Fluor 594 liposome samples
-
Deionized water or appropriate buffer (e.g., PBS)
-
Dynamic Light Scattering (DLS) and Zeta Potential instrument
Procedure:
-
Dilute the liposome samples to an appropriate concentration with deionized water or buffer. A 1:100 dilution is often a good starting point.[12]
-
For particle size measurement, equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.
-
Perform the DLS measurement to obtain the mean hydrodynamic diameter and PDI.
-
For zeta potential measurement, use an appropriate folded capillary cell.
-
Perform the measurement to determine the zeta potential of the liposomes.
-
Repeat the measurements in triplicate for each sample.
Objective: To quantify the degradation of DSPE into lysophospholipids and free fatty acids.
Materials:
-
Sterilized and non-sterilized DSPE-PEG-Fluor 594 liposome samples
-
HPLC system with an appropriate detector (e.g., ELSD or CAD)
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., methanol, chloroform, water with appropriate modifiers)
-
DSPE, lyso-SPE, and stearic acid standards
Procedure:
-
Prepare standard solutions of DSPE, lyso-SPE, and stearic acid of known concentrations.
-
Disrupt the liposome samples to release the lipids (e.g., by adding a strong organic solvent like methanol/chloroform).
-
Inject the prepared samples and standards onto the HPLC system.
-
Run a suitable gradient elution program to separate the lipid components.
-
Quantify the amount of intact DSPE and the formation of degradation products by comparing the peak areas to the standard curves.
Objective: To evaluate the impact of sterilization on the fluorescence intensity of Fluor 594.
Materials:
-
Sterilized and non-sterilized DSPE-PEG-Fluor 594 liposome samples
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Dilute the liposome samples to the same concentration in a suitable buffer.
-
Set the excitation wavelength of the spectrophotometer to the absorption maximum of Fluor 594 (approximately 590 nm).[13]
-
Scan the emission spectrum from approximately 600 nm to 700 nm.
-
Record the fluorescence intensity at the emission maximum (approximately 617 nm).[13]
-
Compare the fluorescence intensity of the sterilized samples to the non-sterilized control. A significant decrease in intensity indicates degradation of the fluorophore.
Visualization of Workflows and Signaling Pathways
Caption: Workflow for sterilization and characterization of DSPE-PEG-Fluor 594 liposomes.
Caption: Potential degradation pathways of liposome components during gamma irradiation.
Recommendations and Conclusions
For DSPE-PEG-Fluor 594 liposomes, aseptic manufacturing is the most recommended sterilization method as it is least likely to compromise the structural integrity of the liposomes and the functionality of the fluorescent dye. However, due to its complexity and cost, it may not always be feasible.
Sterile filtration is a viable alternative, provided the liposomes have a mean diameter well below 220 nm to ensure efficient passage and minimize product loss.[6] It is crucial to perform validation studies to assess liposome recovery and integrity post-filtration.
Gamma irradiation should be considered with caution. While it offers the advantage of terminal sterilization, it poses a significant risk of degrading both the lipid and the fluorescent dye.[7][8] If this method is pursued, extensive dose-finding studies are required to identify a radiation dose that achieves sterility while minimizing damage to the liposomes.
Regardless of the chosen method, comprehensive characterization of the sterilized DSPE-PEG-Fluor 594 liposomes as outlined in the provided protocols is essential to guarantee their quality, stability, and suitability for their intended application.
References
- 1. Sterilization methods of liposomes: Drawbacks of conventional methods and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ejbbe.journals.ekb.eg [ejbbe.journals.ekb.eg]
- 8. ukm.my [ukm.my]
- 9. Studies of structural modifications induced by gamma-irradiation in distearoylphosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
troubleshooting low DSPE-PEG-Fluor 594 signal in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity when using DSPE-PEG-Fluor 594 in microscopy experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the fluorescence signal from my DSPE-PEG-Fluor 594-labeled liposomes or nanoparticles weak or undetectable?
A weak or absent signal can stem from several factors throughout the experimental workflow, from formulation to imaging. Here’s a breakdown of potential causes and how to troubleshoot them.
A. Issues with Liposome/Nanoparticle Formulation and Labeling
-
Low Incorporation Efficiency: The DSPE-PEG-Fluor 594 may not have been efficiently incorporated into the lipid bilayer.
-
Concentration Quenching: At high concentrations within the liposome membrane, the fluorophores can quench each other, leading to a reduced signal.
-
Degradation of the Fluorophore: The Fluor 594 moiety may have degraded due to improper storage or handling.
Troubleshooting Workflow: Formulation & Labeling
Caption: Troubleshooting workflow for formulation and labeling issues.
B. Problems During the Experiment
-
Liposome Instability: The liposomes may be unstable in the experimental buffer, leading to their disassembly and diffusion of the fluorescent signal.
-
Inefficient Cellular Uptake: If imaging cells, the labeled liposomes may not be taken up efficiently.
-
Photobleaching: Excessive exposure to the excitation light can permanently destroy the fluorophore.
C. Issues with Microscopy Setup and Imaging
-
Incorrect Filter Sets: The excitation and emission filters may not be optimal for Fluor 594.
-
Low Laser Power or Exposure Time: The excitation intensity or the camera exposure time may be too low.
-
Incorrect Objective: The numerical aperture (NA) of the objective might be too low for efficient light collection.
Logical Relationship: Factors Affecting Final Signal
DSPE-PEG-Fluor 594 photostability and bleaching issues
Welcome to the technical support center for DSPE-PEG-Fluor 594. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of DSPE-PEG-Fluor 594 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 594?
DSPE-PEG-Fluor 594 is a fluorescent lipid conjugate. It consists of three main components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that can be incorporated into lipid bilayers of liposomes and nanoparticles.
-
PEG (Polyethylene Glycol): A polymer chain that provides a hydrophilic spacer, which can help to reduce non-specific binding and increase the circulation time of nanoparticles in vivo.
-
Fluor 594: A red fluorescent dye that is spectrally similar to Alexa Fluor 594 and Texas Red. It is known for its brightness and relatively high photostability.[1]
Q2: What are the spectral properties of Fluor 594?
Fluor 594 has its excitation maximum at approximately 590 nm and its emission maximum at around 617 nm.[2] It is well-suited for excitation by yellow-green lasers (e.g., 561 nm) and can be used in multicolor imaging setups with green fluorophores.[1]
Q3: How photostable is DSPE-PEG-Fluor 594?
Fluor 594, the fluorescent component of DSPE-PEG-Fluor 594, is considered to be significantly more photostable than older red fluorescent dyes like Texas Red.[1] Its photostability is generally comparable to or better than other popular red dyes such as Cy3.[3][4] However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination.[5]
Q4: Can DSPE-PEG-Fluor 594 be used for live-cell imaging?
Yes, DSPE-PEG-Fluor 594 can be used for live-cell imaging. The DSPE-PEG component allows for the labeling of cell membranes or the tracking of lipid-based nanoparticles. However, it is crucial to optimize imaging conditions to minimize phototoxicity and photobleaching.
Q5: What are the storage recommendations for DSPE-PEG-Fluor 594?
It is recommended to store DSPE-PEG-Fluor 594 in a dry, dark place at -20°C. When preparing stock solutions, it is advisable to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common issues encountered during experiments with DSPE-PEG-Fluor 594.
Issue 1: Rapid Signal Fading or Photobleaching
Question: My fluorescent signal from DSPE-PEG-Fluor 594 is disappearing very quickly during imaging. What can I do to improve its stability?
Answer: Rapid signal loss is a classic sign of photobleaching. While Fluor 594 is relatively photostable, intense or prolonged exposure to excitation light will cause irreversible damage to the fluorophore.[5]
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties.
-
Employ Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent. For live-cell imaging, consider using a live-cell compatible antifade solution.
-
Optimize Imaging Protocol:
-
Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence imaging.
-
Avoid continuous illumination. Use the shutter to expose the sample only during image acquisition.
-
-
Choose the Right Imaging System: If available, consider using a spinning disk confocal microscope, which generally has lower phototoxicity and photobleaching compared to a point-scanning confocal.
Issue 2: High Background or Non-Specific Staining
Question: I am observing high background fluorescence or my probe seems to be binding non-specifically to surfaces or cells. How can I resolve this?
Answer: High background can be caused by several factors, including excess probe, aggregation, or non-specific interactions of the lipid conjugate with cellular components or surfaces.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration of DSPE-PEG-Fluor 594 that gives a good signal without high background.
-
Thorough Washing: Ensure adequate washing steps after incubation with the probe to remove any unbound DSPE-PEG-Fluor 594.
-
Use a Blocking Agent: For cell imaging, pre-incubating with a blocking buffer (e.g., BSA or serum) can help to reduce non-specific binding sites.
-
Check for Aggregates: DSPE-PEG can form micelles at high concentrations.[2] Before use, ensure your probe solution is well-dissolved and free of visible aggregates. Sonication or vortexing of the stock solution may be helpful.
-
Leverage the PEG component: The PEG chain on DSPE-PEG-Fluor 594 is designed to reduce non-specific binding.[6][7] If you are still observing issues, consider if the PEG chain length is appropriate for your application.
Issue 3: Low Signal or No Staining
Question: I am not seeing any fluorescent signal, or the signal is very weak. What could be the problem?
Answer: A weak or absent signal can be due to issues with the probe itself, the labeling protocol, or the imaging setup.
Troubleshooting Steps:
-
Verify Probe Integrity: Ensure the DSPE-PEG-Fluor 594 has been stored correctly and has not been subjected to excessive light exposure or multiple freeze-thaw cycles.
-
Check Labeling Efficiency: If you are preparing your own labeled liposomes or nanoparticles, verify the incorporation efficiency of the DSPE-PEG-Fluor 594.
-
Confirm Filter and Laser Compatibility: Double-check that the excitation and emission filters on your microscope are appropriate for the spectral properties of Fluor 594 (Excitation max ~590 nm, Emission max ~617 nm).[2]
-
Optimize Imaging Settings: Increase the exposure time or detector gain. However, be mindful that this can also increase background noise and photobleaching.
-
pH of the Medium: While Fluor 594 is generally pH-insensitive in the physiological range, extreme pH values can affect its fluorescence.
Data Presentation
Table 1: Spectral Properties of DSPE-PEG-Fluor 594 and Common Red Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluor 594 / Alexa Fluor 594 | 590 | 617 | ~0.66 | ~92,000 |
| Texas Red | 595 | 615 | ~0.55 | ~85,000 |
| Cy3 | 550 | 570 | ~0.15 | ~150,000 |
| TRITC | 557 | 576 | ~0.20 | ~85,000 |
Data are approximate and can vary depending on the conjugation and local environment.
Table 2: Relative Photostability of Common Red Fluorophores
| Fluorophore | Relative Photostability |
| Fluor 594 / Alexa Fluor 594 | High[1] |
| Texas Red | Moderate |
| Cy3 | Moderate to High |
| TRITC | Low |
Photostability is highly dependent on experimental conditions (e.g., illumination intensity, exposure time, sample environment).
Experimental Protocols
Protocol: Labeling of Pre-formed Liposomes with DSPE-PEG-Fluor 594
This protocol describes the post-insertion method for labeling pre-formed liposomes.
Materials:
-
Pre-formed, unlabeled liposomes in a suitable buffer (e.g., PBS).
-
DSPE-PEG-Fluor 594 stock solution (e.g., 1 mg/mL in DMSO or chloroform).
-
Buffer for incubation (e.g., PBS).
-
Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unincorporated probe.
Methodology:
-
Determine the required amount of DSPE-PEG-Fluor 594: Aim for a final concentration of 0.1-1 mol% of the fluorescent lipid relative to the total lipid content of your liposomes.
-
Prepare the DSPE-PEG-Fluor 594 solution: Dilute the stock solution in the incubation buffer. The final concentration of the organic solvent should be kept to a minimum (ideally <1%).
-
Incubate with liposomes: Add the diluted DSPE-PEG-Fluor 594 to the pre-formed liposome suspension.
-
Incubate at a temperature above the phase transition temperature (Tm) of the liposome lipids. For most common lipid formulations, incubation at 37°C to 60°C for 30-60 minutes is sufficient.
-
Cool down the liposome suspension to room temperature.
-
Remove unincorporated DSPE-PEG-Fluor 594: Pass the liposome suspension through a size-exclusion chromatography column equilibrated with your desired final buffer.
-
Collect the fractions containing the labeled liposomes (these will typically be in the void volume and appear colored).
-
Characterize the labeled liposomes: Determine the final lipid concentration and labeling efficiency. Store the labeled liposomes protected from light at 4°C.
Visualizations
Caption: Workflow for liposome labeling and imaging.
References
- 1. cancer.iu.edu [cancer.iu.edu]
- 2. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Photobleaching [evidentscientific.com]
- 6. Surface modification to reduce nonspecific binding of quantum dots in live cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG-Fluor 594 Labeled Liposomes
Welcome to the technical support center for DSPE-PEG-Fluor 594 labeled liposomes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of DSPE-PEG-Fluor 594 labeled liposome aggregation?
A1: Liposome aggregation is a multifaceted issue influenced by formulation, environmental factors, and storage conditions. The primary causes include:
-
Inadequate PEGylation: Insufficient density or inappropriate molecular weight of the polyethylene glycol (PEG) layer can fail to provide the necessary steric hindrance to prevent inter-liposomal interactions.[1][2]
-
High Salt Concentrations: The presence of excessive ions in the buffer can disrupt the electrostatic balance and hydration layer around the liposomes, leading to aggregation.[3][4][5]
-
Improper Storage Conditions: Elevated temperatures or freeze-thaw cycles can induce lipid phase transitions and fusion of liposomes.[6][7]
-
High Liposome Concentration: Increased particle number density elevates the probability of collisions and subsequent aggregation.[8]
-
Presence of Divalent Cations: Ions like calcium (Ca²⁺) can bridge negatively charged liposomes, causing them to clump together.
-
Fluorescent Dye Interactions: In some cases, the fluorescent dye itself can influence membrane properties and contribute to aggregation, especially at high concentrations, which can also lead to fluorescence quenching.[9][10][11][12]
Q2: How does PEGylation prevent liposome aggregation?
A2: PEGylation, the process of attaching PEG chains to the liposome surface, provides a "stealth" coating that sterically hinders aggregation.[1][2] This hydrophilic layer creates a repulsive force between liposomes, preventing them from approaching close enough to aggregate.[2][13] The effectiveness of PEGylation depends on both the molecular weight (MW) and the molar percentage (mol%) of the DSPE-PEG conjugate in the lipid bilayer.[1][14][15]
Q3: Can the Fluor 594 dye contribute to aggregation or instability?
A3: While DSPE-PEG-Fluor 594 is a widely used and generally stable conjugate, the fluorescent dye can potentially influence liposome properties. At high concentrations, dye molecules can interact with each other, leading to aggregation-caused quenching of the fluorescence signal.[11][12][16] It is also important to consider that the dye's properties and its linkage to the DSPE-PEG can affect the overall physicochemical characteristics of the liposomes.[17]
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to diagnosing and resolving aggregation issues with your DSPE-PEG-Fluor 594 labeled liposomes.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting liposome aggregation.
Issue 1: Aggregation Immediately After Preparation
-
Possible Cause: Suboptimal PEGylation parameters.
-
Troubleshooting Steps:
-
Verify DSPE-PEG-Fluor 594 Molar Percentage: Ensure the mol% of the DSPE-PEG conjugate is sufficient to provide a dense enough protective layer. Studies have shown that at least 2 mol% of DSPE-PEG2000 is effective at preventing aggregation.[8] Optimal coupling with minimal aggregation has been achieved with 2 mol% for PEG2000 and 0.8 mol% for PEG5000.[14][15]
-
Consider PEG Molecular Weight: The length of the PEG chain influences the thickness of the hydrophilic corona. Increasing the PEG molecular weight (e.g., from 750 Da to 5 kDa) can enhance stability and circulation time.[1]
-
Ensure Homogeneous Lipid Film: Before hydration, ensure the lipid film is thin and evenly distributed. Incomplete solvent removal can lead to inconsistencies in liposome formation.
-
Issue 2: Aggregation in Buffer or During Experiments
-
Possible Cause: Inappropriate buffer conditions.
-
Troubleshooting Steps:
-
Evaluate Ionic Strength: High salt concentrations can lead to an increase in liposome size and aggregation.[3][4] For instance, NaCl concentrations above 50 mM have been shown to cause precipitation of some liposome formulations.[3] It is recommended to use buffers with low ionic strength, such as 10 mM HEPES at pH 7.4.[18]
-
Check for Divalent Cations: Avoid buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), which can crosslink negatively charged lipids.
-
Control pH: Ensure the buffer pH is appropriate for the lipid composition to maintain the desired surface charge.
-
Issue 3: Aggregation During Storage
-
Possible Cause: Improper storage temperature and handling.
-
Troubleshooting Steps:
-
Optimal Storage Temperature: Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the lipid bilayer and lead to fusion and aggregation upon thawing.[7]
-
Minimize Temperature Fluctuations: Frequent changes in temperature can be detrimental to liposome stability.
-
Use Cryoprotectants for Long-Term Storage: If long-term frozen storage is necessary, consider the use of cryoprotectants like sucrose. A concentration of 300 mM sucrose has been shown to minimize aggregation and leakage during freeze-thaw cycles.[19]
-
Data Presentation: Factors Influencing Aggregation
The following tables summarize quantitative data on key parameters affecting liposome stability.
Table 1: Effect of DSPE-PEG Molar Percentage and Molecular Weight on Aggregation
| DSPE-PEG Type | Molar Percentage (mol%) | Observation | Reference |
| DSPE-PEG | 3% and 5% | Agglomerated over time in whole blood | [1] |
| DSPE-PEG | 10% | Prevented liposome aggregation in whole blood | [1] |
| MePEG2000-S-POPE | 2% | Optimal for minimal aggregation | [14][15] |
| MePEG5000-S-POPE | 0.8% | Optimal for minimal aggregation | [14][15] |
Table 2: Influence of NaCl Concentration on Liposome Size
| Liposome Type | Initial NaCl (mM) | Final NaCl (mM) | Initial Size (nm) | Final Size (nm) | Observation | Reference |
| DOTAP/protein | 0 | 30 | 350 | 550 | Stable | [3] |
| DOTAP/protein | 0 | >50 | 350 | Precipitated | Aggregation and precipitation | [3] |
| E. coli lipids | 0 | 500 | ~200 | ~550 | Aggregated | [4] |
| Curcumin liposomes | 0 | 50-1000 | Variable | Increased with concentration | Aggregation observed | [20] |
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Fluor 594 Labeled Liposomes by Thin-Film Hydration and Extrusion
This protocol is a standard method for producing unilamellar liposomes with a defined size.
Materials:
-
Primary phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Fluor 594
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4 - adjust ionic strength as needed)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Workflow Diagram:
Caption: Workflow for liposome preparation and characterization.
Procedure:
-
Lipid Mixing: In a round-bottom flask, dissolve the desired amounts of phospholipids, cholesterol, and DSPE-PEG-Fluor 594 in chloroform. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG), but this should be optimized for your specific application.
-
Thin-Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[8]
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid.[8][21]
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.[22]
-
Purification: If necessary, remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.[8]
-
Characterization: Analyze the liposome size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[8]
Protocol 2: Assessing Liposome Stability in High Salt Conditions
This protocol allows for the evaluation of your liposome formulation's resilience to salt-induced aggregation.
Procedure:
-
Prepare Liposome Suspension: Prepare your DSPE-PEG-Fluor 594 labeled liposomes according to a standardized protocol.
-
Initial Characterization: Measure the initial average particle size and PDI of the liposome suspension in a low-ionic-strength buffer (e.g., 10 mM HEPES, pH 7.4) using DLS.
-
Incubation with Salt: Aliquot the liposome suspension and add varying concentrations of NaCl (e.g., 50 mM, 100 mM, 200 mM, 500 mM).[20]
-
Time-Point Analysis: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C). At defined time points (e.g., 1 hour, 3 hours, 24 hours), measure the particle size and PDI of each sample.
-
Visual Inspection: Visually inspect the samples for any signs of precipitation or turbidity.
-
Data Analysis: Plot the change in particle size and PDI as a function of NaCl concentration and time to determine the stability threshold of your formulation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.truegeometry.com [blog.truegeometry.com]
- 3. The Effects of Salt on the Physicochemical Properties and Immunogenicity of Protein Based Vaccine Formulated in Cationic Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. DSPE-PEG-DSPE, PEG Lipids - Biopharma PEG [biochempeg.com]
- 7. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aggregation-related quenching of LHCII fluorescence in liposomes revealed by single-molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. liposomes.ca [liposomes.ca]
- 15. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DSPE-PEG-Fluor 594 Concentration for Minimal Cytotoxicity
Welcome to the technical support center for DSPE-PEG-Fluor 594. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of DSPE-PEG-Fluor 594 for cellular imaging and analysis while minimizing potential cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 594 and what are its common applications?
A1: DSPE-PEG-Fluor 594 is a lipid-polymer conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), a phospholipid, linked to a polyethylene glycol (PEG) chain, which is in turn conjugated to Fluor 594, a red fluorescent dye. The DSPE portion allows for incorporation into lipid bilayers, such as cell membranes or liposomes, while the hydrophilic PEG chain provides a protective layer, improving stability and reducing non-specific interactions. Fluor 594 is a bright and photostable fluorophore used for fluorescence microscopy and other imaging applications. Common applications include cell tracking, labeling of liposomal drug delivery systems, and studying cellular uptake and trafficking of nanoparticles.
Q2: Can DSPE-PEG-Fluor 594 be toxic to cells?
A2: While DSPE-PEG is generally considered biocompatible, it can exhibit concentration-dependent cytotoxicity.[1] The mechanisms of toxicity can include disruption of cell membrane integrity due to the lipid component and the induction of apoptosis (programmed cell death), potentially through the generation of reactive oxygen species (ROS).[1] The specific cytotoxicity profile can vary significantly depending on the cell type, concentration of the conjugate, and incubation time.
Q3: What are the visual signs of cytotoxicity in my cell culture?
A3: Signs of cytotoxicity can be observed through changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.[1] An increase in the number of floating cells is also a common indicator. For more quantitative assessment, specific assays that measure cell viability or apoptosis should be used.
Q4: How do I determine the optimal, non-toxic concentration of DSPE-PEG-Fluor 594 for my experiment?
A4: The optimal concentration is one that provides a sufficient fluorescent signal for your imaging needs without significantly affecting cell viability. This is determined experimentally by performing a concentration-response study. You will treat your cells with a range of DSPE-PEG-Fluor 594 concentrations and then assess cell viability using a quantitative assay like the MTT assay. The highest concentration that does not cause a significant decrease in cell viability is considered optimal.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with DSPE-PEG-Fluor 594.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed after labeling. | The concentration of DSPE-PEG-Fluor 594 is too high. | Perform a concentration-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Refer to the detailed protocol below. |
| The incubation time is too long. | Reduce the incubation time. Test a few different time points (e.g., 4, 12, and 24 hours) to find the shortest time that provides adequate labeling. | |
| The cells are particularly sensitive. | Some cell lines are more sensitive to lipid-based reagents. Ensure you are using a healthy, low-passage number cell culture. Consider testing a different, more robust cell line if possible. | |
| Weak or no fluorescent signal. | The concentration of DSPE-PEG-Fluor 594 is too low. | Increase the concentration, but be mindful of potential cytotoxicity. Ensure you have determined the optimal non-toxic concentration first. |
| Inefficient incorporation into the cell membrane. | Ensure proper mixing and incubation conditions. The efficiency of incorporation can be cell-type dependent. | |
| Photobleaching of the fluorophore. | Minimize exposure of the labeled cells to light. Use an anti-fade mounting medium if fixing the cells for imaging. | |
| Inconsistent results between experiments. | Variation in cell density or health. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase. |
| Inaccurate pipetting of DSPE-PEG-Fluor 594. | Use calibrated pipettes and ensure thorough mixing of the labeling solution. | |
| Contamination of reagents. | Use sterile techniques and fresh, high-quality reagents. |
Experimental Protocols
Protocol for Determining Optimal DSPE-PEG-Fluor 594 Concentration using MTT Assay
This protocol outlines the steps to determine the highest concentration of DSPE-PEG-Fluor 594 that can be used without inducing significant cytotoxicity in your cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
DSPE-PEG-Fluor 594
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a predetermined optimal density for your cell line (typically 5,000-10,000 cells per well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of DSPE-PEG-Fluor 594 Dilutions:
-
Prepare a stock solution of DSPE-PEG-Fluor 594 in a suitable solvent (e.g., sterile water or PBS) at a high concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µg/mL. It is important to include a vehicle control (medium with the same amount of solvent used for the highest concentration of DSPE-PEG-Fluor 594) and a no-treatment control (cells in medium only).
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared DSPE-PEG-Fluor 594 dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired labeling time (e.g., 24 hours) under standard culture conditions.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing DSPE-PEG-Fluor 594.
-
Add 100 µL of fresh, pre-warmed complete culture medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control (which is set to 100% viability).
-
Plot the percentage of cell viability against the concentration of DSPE-PEG-Fluor 594.
-
The optimal concentration is the highest concentration that shows minimal to no decrease in cell viability (e.g., >90% viability).
-
Quantitative Data Summary
The following table provides a template for summarizing your experimental data to easily compare the cytotoxic effects of different concentrations of DSPE-PEG-Fluor 594.
| DSPE-PEG-Fluor 594 Concentration (µg/mL) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100% | ||
| 0.1 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Visualizations
Experimental Workflow for Optimizing Concentration
Caption: A step-by-step workflow for determining the optimal, non-toxic concentration of DSPE-PEG-Fluor 594.
Hypothetical Signaling Pathway for DSPE-PEG-Induced Cytotoxicity
While the precise signaling pathways for DSPE-PEG-Fluor 594-induced cytotoxicity are not fully elucidated, based on literature for lipid-based nanoparticles, a plausible mechanism involves the induction of apoptosis through mitochondrial-dependent pathways.[2][3][4][5]
Caption: A potential signaling cascade leading to apoptosis upon exposure to high concentrations of DSPE-PEG-Fluor 594.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid lipid nanoparticle induced apoptosis of macrophages via a mitochondrial-dependent pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticle induced apoptosis of macrophages via a mitochondrial-dependent pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
how to reduce background fluorescence with DSPE-PEG-Fluor 594
Welcome to the technical support center for DSPE-PEG-Fluor 594. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background fluorescence for clearer, more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 594 and what is it used for?
DSPE-PEG-Fluor 594 is a fluorescent lipid conjugate. It consists of a phospholipid (1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE), a polyethylene glycol (PEG) linker, and a red fluorescent dye (Fluor 594). The DSPE portion allows for insertion into lipid bilayers, such as the cell membrane, while the PEG linker provides hydrophilicity and can reduce non-specific interactions. The Fluor 594 dye allows for visualization using fluorescence microscopy. It is commonly used for labeling cell membranes, liposomes, and other lipid-based nanoparticles for in vitro and in vivo imaging studies.
Q2: What are the primary causes of high background fluorescence when using DSPE-PEG-Fluor 594?
High background fluorescence with DSPE-PEG-Fluor 594 can primarily be attributed to three sources:
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Aggregation: DSPE-PEG conjugates can form micelles in aqueous solutions. If the concentration is too high, these fluorescent aggregates can adhere non-specifically to cell surfaces or the coverslip, leading to bright, punctate background signals.
-
Non-Specific Binding: The probe can bind non-specifically to proteins or other molecules on the cell surface or extracellular matrix. This is often more pronounced with highly charged fluorescent dyes.
-
Cellular Autofluorescence: Biological samples naturally emit some level of fluorescence, particularly in the blue and green spectral regions. While Fluor 594 is a red dye, significant autofluorescence can still contribute to the overall background signal.
Troubleshooting Guides
Below are troubleshooting guides to address specific issues you may encounter during your experiments.
Issue 1: High and Non-Specific Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult. The following steps provide a systematic approach to reducing non-specific fluorescence.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high background fluorescence.
Detailed Steps:
-
Optimize Probe Concentration:
-
Problem: Using too high a concentration of DSPE-PEG-Fluor 594 is a common cause of background signal due to the formation of fluorescent micelles.
-
Solution: Perform a concentration titration to find the optimal balance between signal intensity and background. Start with a low concentration and incrementally increase it. For live cell labeling, a typical starting concentration range is 1-10 µg/mL.
-
-
Enhance Washing Steps:
-
Problem: Insufficient washing can leave unbound probe or micelles in the imaging medium.
-
Solution: Increase the number and duration of washing steps after incubation with the probe. Washing with pre-warmed, serum-free medium or a buffered saline solution like PBS can be effective.
-
-
Introduce a Blocking Step:
-
Problem: Non-specific binding of the fluorescent lipid to cell surface proteins or the extracellular matrix can contribute to background.
-
Solution: Before adding the DSPE-PEG-Fluor 594, incubate your cells with a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and serum from the same species as your cells.
-
-
Adjust Imaging Medium and Parameters:
-
Problem: The imaging medium itself can be a source of fluorescence, and imaging settings can exacerbate background signal.
-
Solution: Use a phenol red-free imaging medium to reduce autofluorescence. When capturing images, use the lowest possible laser power and exposure time that still provides a detectable signal from your labeled structures. This will also help to minimize phototoxicity and photobleaching.[1]
-
Issue 2: Fluorescent Aggregates or Puncta in the Image
The appearance of bright, punctate spots in the background is often indicative of probe aggregation.
Causes of Aggregation and Solutions
Caption: Key causes of DSPE-PEG-Fluor 594 aggregation and their respective solutions.
Detailed Steps:
-
Work Below the Critical Micelle Concentration (CMC):
-
Explanation: DSPE-PEG lipids self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC for DSPE-PEG can vary depending on the PEG chain length and buffer conditions, but it is typically in the micromolar range.
-
Action: Ensure your working concentration of DSPE-PEG-Fluor 594 is below the CMC to minimize micelle formation.
-
-
Optimize Incubation Temperature:
-
Explanation: The insertion of lipid-PEG conjugates into the cell membrane is a temperature-dependent process.
-
Action: Incubating at 37°C can facilitate more efficient insertion into the cell membrane and may reduce the likelihood of aggregation in the surrounding medium.
-
-
Ensure Proper Solubilization:
-
Explanation: Improperly dissolved probe can lead to aggregates.
-
Action: When preparing your working solution, ensure the DSPE-PEG-Fluor 594 is fully dissolved in an appropriate solvent (like DMSO) before diluting it into your aqueous labeling medium. Vortex the solution thoroughly.
-
Experimental Protocols
Protocol 1: Live Cell Membrane Labeling with DSPE-PEG-Fluor 594
This protocol provides a general guideline for labeling the plasma membrane of live cells. Optimization of concentrations and incubation times may be necessary for different cell types.
Materials:
-
DSPE-PEG-Fluor 594
-
Anhydrous DMSO
-
Live cells cultured on glass-bottom dishes or coverslips
-
Serum-free cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
Blocking agent (e.g., 1% BSA in PBS or 10% serum in PBS)
Procedure:
-
Prepare DSPE-PEG-Fluor 594 Stock Solution:
-
Dissolve DSPE-PEG-Fluor 594 in anhydrous DMSO to a stock concentration of 1 mg/mL.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or coverslip and allow them to adhere and reach the desired confluency.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
-
Blocking (Optional but Recommended):
-
Add your chosen blocking solution (e.g., 1% BSA in PBS) to the cells.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells once with pre-warmed, serum-free medium.
-
-
Labeling:
-
Prepare the labeling solution by diluting the DSPE-PEG-Fluor 594 stock solution in pre-warmed, serum-free medium to the desired final concentration (start with a range of 1-10 µg/mL).
-
Remove the medium from the cells and add the labeling solution.
-
Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed, serum-free medium. For each wash, add the medium, gently swirl, and then aspirate.
-
-
Imaging:
-
Replace the final wash with fresh, pre-warmed, phenol red-free imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 594 (Excitation/Emission: ~590/617 nm).
-
Quantitative Data Summary
Optimizing the experimental parameters is key to achieving a high signal-to-noise ratio. The following table provides a summary of expected outcomes based on troubleshooting steps.
| Parameter | Sub-Optimal Condition | Optimized Condition | Expected Improvement in Signal-to-Noise Ratio |
| Probe Concentration | > 10 µg/mL | 1-5 µg/mL | 2-5 fold |
| Washing Steps | 1 wash | 3-4 washes | 1.5-3 fold |
| Blocking Agent | None | 1% BSA or 10% Serum | 1.2-2 fold |
| Imaging Medium | Phenol red-containing | Phenol red-free | 1.1-1.5 fold |
Note: The expected improvements are estimates and can vary depending on the cell type, instrumentation, and other experimental conditions.
References
DSPE-PEG-Fluor 594 signal bleed-through into other channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-Fluor 594. The following information addresses common issues, particularly signal bleed-through, and offers detailed experimental protocols to ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 594?
DSPE-PEG-Fluor 594 is a lipophilic conjugate used in the formation of liposomes and micelles for applications such as drug delivery and cellular imaging. It consists of three main components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that forms the lipid bilayer of the liposome.
-
PEG (Polyethylene Glycol): A polymer chain that creates a "stealth" layer on the surface of the liposome, helping it to evade the immune system and prolonging its circulation time in vivo.
-
Fluor 594: A bright, red-fluorescent dye that allows for visualization and tracking of the liposomes.
Q2: What is signal bleed-through and why is it a problem with DSPE-PEG-Fluor 594?
Signal bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[1] This is a common issue in multi-color fluorescence microscopy and flow cytometry. The emission spectrum of Fluor 594, while centered in the red region, has a tail that can extend into the detection window of green fluorophores (e.g., FITC, Alexa Fluor 488), leading to a false positive signal in the green channel.[1][2] This can result in incorrect co-localization analysis and inaccurate quantification of fluorescence intensity.[1]
Q3: Can DSPE-PEG-Fluor 594 be used in combination with green fluorescent proteins (GFPs) or other green dyes?
Yes, but with careful consideration of potential signal bleed-through. The spectral overlap between Fluor 594 and many green fluorophores necessitates the use of appropriate controls and imaging techniques to ensure that the detected green signal is genuine and not an artifact of bleed-through from the red channel.[1]
Troubleshooting Guide: DSPE-PEG-Fluor 594 Signal Bleed-through
This guide provides a step-by-step approach to identifying, quantifying, and mitigating signal bleed-through from DSPE-PEG-Fluor 594 into other fluorescence channels, particularly the green channel.
Issue: Apparent co-localization of DSPE-PEG-Fluor 594 with a green fluorophore where none is expected.
This is a classic sign of signal bleed-through. The red signal from Fluor 594 is being detected by the photomultiplier tube (PMT) or camera designated for the green channel.
Step 1: Verify and Quantify Bleed-through with Single-Stain Controls
To confirm and measure the extent of bleed-through, it is essential to prepare and image single-stain control samples.[3]
Experimental Protocol: Preparation and Imaging of Single-Stain Controls
-
Prepare three samples:
-
Sample A (Unstained Control): Cells or your experimental substrate without any fluorescent labels. This is to assess autofluorescence.
-
Sample B (Fluor 594 Only): Cells or substrate labeled only with DSPE-PEG-Fluor 594.
-
Sample C (Green Fluorophore Only): Cells or substrate labeled only with your green fluorophore (e.g., Alexa Fluor 488).
-
-
Image all three samples using the same settings:
-
Use the exact same laser power, detector gain, and filter settings that you intend to use for your dual-labeled experiment.
-
Acquire images of each sample in both the red and green channels.
-
-
Analyze the images:
-
Unstained Control (Sample A): Any signal in the green or red channel is autofluorescence.
-
Fluor 594 Only (Sample B): If you observe a signal in the green channel, this is the bleed-through from Fluor 594.
-
Green Fluorophore Only (Sample C): If you observe a signal in the red channel, this is bleed-through from your green fluorophore.
-
Quantitative Analysis of Bleed-through
The amount of bleed-through can be quantified by measuring the fluorescence intensity in the "wrong" channel for your single-stain controls. This can be expressed as a percentage. For example:
Bleed-through (%) = (Mean intensity in green channel of Fluor 594 sample / Mean intensity in red channel of Fluor 594 sample) x 100
| Fluorophore Combination | Excitation Max (nm) | Emission Max (nm) | Potential for Bleed-through |
| DSPE-PEG-Fluor 594 | 590 | 617 | Moderate bleed-through into the green channel is possible. |
| Alexa Fluor 488 | 496 | 519 | Minimal bleed-through into the red channel. |
| FITC | 494 | 525 | Minimal bleed-through into the red channel. |
Note: The actual percentage of bleed-through is highly dependent on the specific filters and detector settings of your microscope.
Step 2: Minimize Bleed-through During Image Acquisition
Option A: Optimize Filter Sets
Ensure that your emission filters are as narrow as possible around the peak emission of your fluorophores. This can physically block the overlapping wavelengths from reaching the detector. Consult your microscope's documentation or a spectral viewer tool to select the optimal filter combination.
Option B: Sequential Imaging
Sequential imaging is a highly effective method to eliminate bleed-through.[1] Instead of exciting both fluorophores and detecting both emissions simultaneously, each channel is acquired independently.
Experimental Protocol: Sequential Imaging on a Confocal Microscope
-
Configure Channel 1 (Green):
-
Activate the excitation laser for your green fluorophore (e.g., 488 nm).
-
Set the detector to capture the emission range for the green fluorophore (e.g., 500-550 nm).
-
Deactivate the excitation laser for Fluor 594.
-
-
Configure Channel 2 (Red):
-
Activate the excitation laser for Fluor 594 (e.g., 561 nm or 594 nm).
-
Set the detector to capture the emission range for Fluor 594 (e.g., 600-650 nm).
-
Deactivate the excitation laser for the green fluorophore.
-
-
Set Acquisition Mode:
-
In your microscope software, select "sequential scan" or a similar setting. This will instruct the microscope to acquire the image line-by-line or frame-by-frame for each channel separately.
-
-
Acquire the Image: The microscope will first scan the entire field for the green channel and then scan it again for the red channel, preventing any bleed-through between them.
Step 3: Post-Acquisition Correction
If sequential imaging is not possible (e.g., for very fast live-cell imaging), bleed-through can be corrected computationally using the data from your single-stain controls. This process is often referred to as "spectral unmixing" or "bleed-through correction."[4]
Conceptual Workflow for Bleed-through Correction
-
Determine the Bleed-through Coefficient: Using your single-stain images, calculate the ratio of the signal in the incorrect channel to the signal in the correct channel. This is your bleed-through coefficient.[3]
-
Apply the Correction: Most imaging software (e.g., ImageJ/Fiji, MATLAB) has plugins or functions that allow you to subtract a certain percentage of the signal from one channel from another.
-
Corrected Green Channel Image = Raw Green Channel Image - (Bleed-through Coefficient x Raw Red Channel Image)
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Cellular Uptake of DSPE-PEG-Fluor 594 Labeled Liposomes
The following diagram illustrates a typical workflow for studying the cellular uptake of DSPE-PEG-Fluor 594 labeled liposomes.
Signaling Pathway: EGFR-Targeted Liposome for Cancer Therapy
DSPE-PEG-Fluor 594 labeled liposomes can be functionalized with targeting ligands to investigate specific cellular signaling pathways. This diagram shows the targeted delivery of a therapeutic agent to a cancer cell overexpressing the Epidermal Growth Factor Receptor (EGFR).[5][6]
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Detecting intratumoral heterogeneity of EGFR activity by liposome-based in vivo transfection of a fluorescent biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug delivery, biodistribution and anti-EGFR activity: theragnostic nanoparticles for simultaneous in vivo delivery of tyrosine kinase inhibitors and kinase activity biosensors - PMC [pmc.ncbi.nlm.nih.gov]
issues with DSPE-PEG-Fluor 594 incorporating into cell membranes
Welcome to the technical support center for DSPE-PEG-Fluor 594. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when incorporating DSPE-PEG-Fluor 594 into cell membranes.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 594 and how does it label cell membranes?
DSPE-PEG-Fluor 594 is a phospholipid-polyethylene glycol conjugate linked to a red fluorescent dye, Fluor 594. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion is a lipid that can spontaneously insert into the lipid bilayer of cell membranes, effectively anchoring the PEG-Fluor 594 portion to the cell surface.[1] This process is driven by the hydrophobic interactions between the DSPE lipid tails and the cell membrane. The hydrophilic PEG linker provides a spacer between the lipid anchor and the fluorophore.
Q2: What are the excitation and emission wavelengths for Fluor 594?
The approximate excitation and emission maxima for Fluor 594 are 590 nm and 617 nm, respectively.[1]
Q3: What is the recommended storage condition for DSPE-PEG-Fluor 594?
It is recommended to store DSPE-PEG-Fluor 594 at -20°C and protect it from light.[1]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
Q: I am not observing any fluorescent signal after incubating my cells with DSPE-PEG-Fluor 594. What could be the problem?
A: Low or no fluorescence signal can be attributed to several factors, from reagent quality to suboptimal experimental conditions.
Possible Causes and Solutions:
-
Inadequate Concentration: The concentration of DSPE-PEG-Fluor 594 may be too low for efficient membrane incorporation.
-
Solution: Optimize the concentration by performing a titration. Start with a concentration range of 1-10 µM and adjust as needed based on your cell type and experimental goals.
-
-
Insufficient Incubation Time or Temperature: The incubation time may be too short, or the temperature may not be optimal for lipid insertion into the membrane.
-
Reagent Degradation: The fluorescent dye may have photobleached, or the lipid conjugate may have degraded due to improper storage or handling.
-
Solution: Ensure the reagent is stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment.
-
-
Cell Type Variability: Different cell lines can exhibit varying efficiencies of DSPE-PEG incorporation.
-
Solution: The optimal conditions may need to be determined empirically for your specific cell type.
-
Issue 2: High Background or Non-Specific Staining
Q: I am observing high background fluorescence or non-specific staining in my imaging experiments. How can I resolve this?
A: High background can obscure the specific signal from the cell membrane and is often due to aggregation of the lipid conjugate or non-specific binding to cellular or extracellular components.
Possible Causes and Solutions:
-
Aggregation of DSPE-PEG-Fluor 594: DSPE-PEG can form micelles in aqueous solutions, which can lead to punctate, non-specific staining.[1]
-
Solution: Prepare fresh dilutions of the conjugate in a serum-free medium or an appropriate buffer (e.g., PBS) immediately before use. Sonication of the stock solution before dilution may also help to break up aggregates.
-
-
Excessive Concentration: Using too high a concentration of the labeling reagent can lead to increased non-specific binding.
-
Solution: Perform a concentration titration to find the optimal balance between specific signal and background.
-
-
Inadequate Washing: Insufficient washing after incubation can leave unbound conjugate in the sample, contributing to high background.
-
Solution: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after incubation.
-
-
Binding to Serum Proteins: If the incubation is performed in a serum-containing medium, the lipid conjugate may bind to serum proteins, leading to non-specific signals.
-
Solution: Perform the incubation in a serum-free medium.
-
Issue 3: Cell Viability and Cytotoxicity
Q: I am concerned about the potential cytotoxicity of DSPE-PEG-Fluor 594 on my cells. What should I consider?
A: While DSPE-PEG conjugates are generally considered biocompatible, high concentrations or prolonged exposure can potentially affect cell viability.
Possible Causes and Solutions:
-
High Concentration: Elevated concentrations of lipid conjugates may disrupt the cell membrane.
-
Solution: Use the lowest effective concentration determined through titration.
-
-
Prolonged Incubation: Long incubation times could lead to cellular stress.
-
Solution: Optimize the incubation time to the minimum required for sufficient labeling.
-
-
Cell Line Sensitivity: Some cell lines may be more sensitive to exogenous lipids.
-
Solution: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxicity of DSPE-PEG-Fluor 594 at different concentrations and incubation times for your specific cell line. Studies have shown low cytotoxicity for DSPE-PEG incorporation in some cell lines.
-
Quantitative Data Summary
The optimal experimental parameters for DSPE-PEG-Fluor 594 incorporation can vary depending on the cell type and experimental setup. The following table summarizes some reported starting concentrations and conditions.
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 20 µM | Titration is crucial for optimal results. |
| Incubation Time | 20 - 60 minutes | Longer times may be needed for some cell types. |
| Incubation Temperature | 37°C | Higher temperatures generally improve incorporation efficiency.[3] |
| Incubation Medium | Serum-free medium or PBS | Avoids non-specific binding to serum proteins. |
Experimental Protocols
Protocol 1: General Cell Membrane Labeling
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Reagent Preparation: Prepare a stock solution of DSPE-PEG-Fluor 594 in a suitable solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the desired final concentration in a serum-free medium or PBS.
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the DSPE-PEG-Fluor 594 labeling solution to the cells.
-
Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells 2-3 times with PBS to remove any unbound conjugate.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Fluor 594 (Excitation/Emission: ~590/617 nm).
Visualizations
Experimental Workflow for Cell Membrane Labeling
Caption: Workflow for labeling cell membranes with DSPE-PEG-Fluor 594.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Decision tree for troubleshooting low fluorescence signals.
References
DSPE-PEG-Fluor 594 Technical Support Center: Troubleshooting Quenching and Signal Loss
Welcome to the technical support center for DSPE-PEG-Fluor 594. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DSPE-PEG-Fluor 594 in their experimental work and encountering issues with fluorescence quenching or signal loss. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common problems.
Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching
Fluorescence quenching is a common phenomenon that results in a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions. This guide will walk you through the common causes of quenching for DSPE-PEG-Fluor 594 and provide systematic steps to diagnose and solve the issue.
Problem: Low or No Fluorescence Signal
Possible Cause 1: Self-Quenching (Concentration Quenching)
At high concentrations in the lipid bilayer of liposomes or micelles, DSPE-PEG-Fluor 594 molecules can interact with each other, leading to self-quenching. This is a primary cause of reduced fluorescence in nanoparticle formulations.
Solutions:
-
Optimize DSPE-PEG-Fluor 594 Concentration: The most effective solution is to reduce the molar percentage of DSPE-PEG-Fluor 594 in your lipid formulation. It is recommended to perform a concentration titration to determine the optimal level where fluorescence is maximized before self-quenching becomes significant.
-
Incorporate Unlabeled DSPE-PEG: To maintain the desired PEG density on the nanoparticle surface for stability and circulation time, replace a portion of the fluorescently labeled lipid with unlabeled DSPE-PEG.[1][2]
Possible Cause 2: Quenching by Encapsulated Cargo
The drug or molecule encapsulated within your nanoparticles may be quenching the fluorescence of Fluor 594. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is spectral overlap, or collisional quenching.
Solutions:
-
Control Experiments: Prepare and measure the fluorescence of three samples:
-
Empty liposomes containing DSPE-PEG-Fluor 594.
-
A solution of your encapsulated drug/molecule at the same concentration as inside the liposomes.
-
Liposomes containing both DSPE-PEG-Fluor 594 and the encapsulated cargo. A significant decrease in fluorescence in the third sample compared to the first indicates drug-induced quenching.
-
-
Change Fluorophore Position: If possible, consider using a lipid-fluorophore conjugate where the fluorophore is located at a different position within the lipid bilayer, potentially increasing the distance from the encapsulated cargo.
Possible Cause 3: Environmental Effects (Buffer, pH, Excipients)
The chemical environment of the DSPE-PEG-Fluor 594 can significantly impact its fluorescence. Components in your buffer, the pH of the solution, or other excipients in your formulation could be acting as quenchers. Alexa Fluor 594 is generally pH-insensitive in the 4-10 range.[3][4]
Solutions:
-
Buffer Screening: Test the fluorescence of DSPE-PEG-Fluor 594 in different buffer systems to identify any components that may be causing quenching.
-
Excipient Compatibility: If your formulation contains other excipients, test their effect on the fluorescence of free Fluor 594 dye or DSPE-PEG-Fluor 594 in solution.
-
Amino Acid Interactions: Be aware that certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, have been shown to quench Alexa Fluor dyes.[5] If your formulation interacts with proteins, this could be a source of quenching.
Possible Cause 4: Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While distinct from quenching, it also results in signal loss. Alexa Fluor 594 is known for its superior photostability compared to many other dyes.[3][4]
Solutions:
-
Minimize Light Exposure: Reduce the intensity and duration of light exposure during fluorescence microscopy.
-
Use Antifade Reagents: Incorporate an antifade reagent in your mounting medium for fixed samples.
-
Appropriate Imaging Settings: Use optimal microscope settings, including appropriate filters and detector sensitivity, to minimize the required excitation intensity.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Fluor 594?
DSPE-PEG-Fluor 594 is a lipid-polymer conjugate used in the development of drug delivery systems, such as liposomes and micelles.[2] It consists of three components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that anchors the molecule into the lipid bilayer of a nanoparticle.
-
PEG (Polyethylene glycol): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle, helping to prolong its circulation time in the body.[1]
-
Fluor 594: A bright, red-fluorescent dye that allows for the tracking and visualization of the nanoparticles.
Q2: What are the spectral properties of Fluor 594?
Fluor 594, which is spectrally similar to Alexa Fluor 594, has an excitation maximum around 590 nm and an emission maximum around 617 nm.[3]
Q3: At what concentration does DSPE-PEG-Fluor 594 start to self-quench?
The exact concentration for the onset of self-quenching can vary depending on the specific lipid composition and morphology of the nanoparticle. However, it is a common issue at higher molar percentages of the fluorescent lipid. A general recommendation is to keep the concentration of fluorescently labeled lipid low (e.g., 0.1 to 2 mol%) and to perform a titration to find the optimal concentration for your specific system.
Q4: Can I use fluorescence lifetime to investigate quenching?
Yes, fluorescence lifetime imaging microscopy (FLIM) is a powerful technique to investigate quenching.[6][7][8][9] In dynamic (collisional) quenching, the fluorescence lifetime of the fluorophore decreases in the presence of a quencher. In static quenching, the lifetime of the unquenched fluorophores remains unchanged.
Q5: What are some common quenchers for red fluorescent dyes like Fluor 594?
Besides self-quenching and potential quenching by encapsulated drugs, other potential quenchers include:
-
Certain amino acids: Tryptophan, tyrosine, histidine, and methionine.[5]
-
Heavy atoms and certain ions: Iodide is a classic example of a collisional quencher.
-
Oxygen: Molecular oxygen can act as a collisional quencher.
Quantitative Data
The following table summarizes key quantitative data for Alexa Fluor 594, which is spectrally similar to Fluor 594. This information is crucial for designing experiments and troubleshooting quenching issues.
| Parameter | Value | Reference |
| Excitation Maximum | ~590 nm | [3] |
| Emission Maximum | ~617 nm | [3] |
| Quantum Yield | 0.66 | [10] |
| Fluorescence Lifetime | ~3.9 ns | [10][11] |
| Recommended Molar % in Liposomes | 0.1 - 2 mol% | General Recommendation |
Experimental Protocols
Protocol 1: Optimization of DSPE-PEG-Fluor 594 Concentration in Liposomes
This protocol describes how to determine the optimal concentration of DSPE-PEG-Fluor 594 in a liposome formulation to maximize fluorescence and avoid self-quenching.
Materials:
-
Primary lipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-Fluor 594
-
Unlabeled DSPE-PEG
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Lipid Mixtures: In separate glass vials, prepare a series of lipid mixtures in chloroform. Keep the total lipid concentration constant, but vary the molar percentage of DSPE-PEG-Fluor 594 (e.g., 0.1, 0.5, 1, 2, 5, 10 mol%). Adjust the amount of unlabeled DSPE-PEG to maintain a constant total PEG-lipid concentration if desired.
-
Form Lipid Film: Evaporate the chloroform from each vial under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
Hydration: Hydrate the lipid films with the desired buffer by vortexing at a temperature above the phase transition temperature of the lipids.
-
Extrusion: Extrude the liposome suspensions through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Fluorescence Measurement: Dilute the liposome suspensions to the same total lipid concentration in the buffer and measure the fluorescence intensity of each sample using a fluorometer.
-
Data Analysis: Plot the fluorescence intensity as a function of the molar percentage of DSPE-PEG-Fluor 594. The optimal concentration is the one that gives the highest fluorescence intensity before a decrease is observed due to self-quenching.
Protocol 2: Assessing Drug-Induced Quenching
This protocol helps determine if an encapsulated drug is quenching the fluorescence of DSPE-PEG-Fluor 594.
Materials:
-
Pre-formed liposomes containing an optimized concentration of DSPE-PEG-Fluor 594
-
Drug to be encapsulated
-
Buffer
-
Method for drug loading (e.g., remote loading, passive loading)
-
Method for removing unencapsulated drug (e.g., dialysis, size-exclusion chromatography)
-
Fluorometer
Procedure:
-
Prepare Samples:
-
Sample A (Control): Empty liposomes with DSPE-PEG-Fluor 594.
-
Sample B (Drug-loaded): Liposomes with DSPE-PEG-Fluor 594 loaded with the drug.
-
Sample C (Free Drug Control): A solution of the drug in buffer at a concentration equivalent to that inside the liposomes.
-
-
Remove Unencapsulated Drug: For Sample B, remove any unencapsulated drug using an appropriate method.
-
Fluorescence Measurement: Measure the fluorescence intensity of all three samples. Ensure that the lipid concentration is the same for Samples A and B.
-
Data Analysis: Compare the fluorescence intensity of Sample B to Sample A. A significant decrease in fluorescence in Sample B indicates that the encapsulated drug is quenching the Fluor 594. Sample C is used to check for any intrinsic fluorescence of the drug itself at the emission wavelength of Fluor 594.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence lifetime imaging microscopy for quantitative biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fluorescence lifetime imaging for drug discovery and disease research [spie.org]
- 9. Emerging trends of fluorescence lifetime imaging microscopy (FLIM): advances, challenges, and prospects [biophysics-reports.org]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
unexpected DSPE-PEG-Fluor 594 localization in cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected cellular localization of DSPE-PEG-Fluor 594. It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent lipid conjugate in their experiments.
Troubleshooting Guide
Issue 1: Observation of Diffuse Cytoplasmic Fluorescence Instead of Distinct Vesicles or Membrane Staining
Potential Cause 1: Presence of Free Fluor 594 Dye Free (unconjugated) Fluor 594 dye in the DSPE-PEG-Fluor 594 reagent can lead to diffuse background staining of the cytoplasm and nucleus. This can result from incomplete purification during synthesis or degradation of the conjugate during storage.
Recommended Action:
-
Quality Control of DSPE-PEG-Fluor 594: Before use, verify the purity of the DSPE-PEG-Fluor 594 conjugate. This can be done using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the conjugated lipid from any free dye.
-
Purification: If free dye is detected, purify the DSPE-PEG-Fluor 594 solution. For liposome preparations, purification can be achieved through methods such as dialysis or size exclusion chromatography (e.g., using a Sephadex column) to remove small molecules like free dye from the liposome suspension.[1]
Potential Cause 2: Hydrolysis of the DSPE-PEG-Fluor 594 Conjugate The linkage between the DSPE-PEG and the Fluor 594 dye may be susceptible to hydrolysis, especially with improper storage or handling (e.g., prolonged exposure to harsh pH conditions or high temperatures).[2] This releases free dye, leading to non-specific staining.
Recommended Action:
-
Proper Storage: Store DSPE-PEG-Fluor 594 at the recommended temperature, typically -20°C, and protect it from light and moisture to minimize degradation.
-
Use Fresh Preparations: Prepare liposomes or other formulations with DSPE-PEG-Fluor 594 fresh for each experiment whenever possible.
Issue 2: Unexpected Punctate Staining in Perinuclear Regions, Suggesting Lysosomal Accumulation
Potential Cause: Endocytic Uptake and Trafficking to Lysosomes Liposomes and nanoparticles formulated with DSPE-PEG are often taken up by cells via endocytosis. Following internalization, these vesicles are trafficked through the endo-lysosomal pathway, leading to their accumulation in lysosomes. This is a common pathway for nanoparticle uptake.[3]
Recommended Action:
-
Co-localization Studies: To confirm lysosomal localization, perform co-staining with a known lysosomal marker, such as LysoTracker dyes. Co-localization of the Fluor 594 signal with the lysosomal marker will confirm this pathway.
-
Inhibition of Endocytosis: To investigate the uptake mechanism, pre-incubate cells with inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolin-mediated endocytosis) and observe the effect on DSPE-PEG-Fluor 594 uptake.[3]
Issue 3: Unexpected Localization in Mitochondria
Potential Cause 1: Non-specific Binding of the Fluor 594 Dye Certain fluorescent dyes, particularly cationic rhodamine-based dyes, are known to accumulate in mitochondria due to the mitochondrial membrane potential.[4][5][6][7] If Fluor 594 is released from the DSPE-PEG conjugate, it may preferentially stain mitochondria.
Recommended Action:
-
Mitochondrial Co-localization: Perform co-staining with a mitochondrial marker, such as MitoTracker Green FM, to confirm if the unexpected signal co-localizes with mitochondria.
-
Control Experiment with Free Dye: Incubate cells with a concentration of free Fluor 594 dye equivalent to what might be present as a contaminant in your DSPE-PEG-Fluor 594 solution. This will help determine if the free dye itself localizes to the mitochondria.
-
Purity Check: Ensure the DSPE-PEG-Fluor 594 conjugate is free of unconjugated dye (see Issue 1, Recommended Action 1).
Potential Cause 2: Phototoxicity Leading to Mitochondrial Stress High-intensity illumination during fluorescence microscopy can induce phototoxicity, leading to cellular stress and altered mitochondrial morphology or uptake of fluorescent molecules.
Recommended Action:
-
Minimize Light Exposure: Use the lowest possible laser power and exposure time during imaging to minimize phototoxicity.
-
Use Live-Cell Incubation Chambers: Maintain cells in a physiological environment (37°C, 5% CO2) during imaging to ensure cell health.
-
Include a Cell Viability Marker: Use a live/dead cell stain to ensure that the observed localization is not an artifact of cell death.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of DSPE-PEG-Fluor 594 in cells?
A1: When incorporated into a liposome or nanoparticle, DSPE-PEG-Fluor 594 is expected to be localized to the lipid bilayer of the carrier. The localization of the fluorescence within the cell will then depend on the uptake and trafficking of the entire nanoparticle. Typically, this involves endocytosis and subsequent localization in endosomes and lysosomes. If the liposomes are designed to fuse with the plasma membrane, the fluorescence may be observed in the cell membrane.
Q2: How can I be sure that the fluorescence I'm seeing is from my liposomes and not from free dye?
A2: The stability of the fluorescent label is crucial for accurate interpretation.[8][9] To confirm that the signal is from the liposomes, you can perform the following checks:
-
Purify Liposomes: After preparation, purify the liposomes using size exclusion chromatography or dialysis to remove any unincorporated DSPE-PEG-Fluor 594 and free dye.[1]
-
Control Experiments: Include controls with free Fluor 594 dye to observe its staining pattern.
-
Dual-Labeling: A more advanced method involves dual-labeling the liposomes with a second fluorescent lipid and observing the co-localization of the two signals.[9]
Q3: Can the PEG component of DSPE-PEG-Fluor 594 affect its cellular uptake?
A3: Yes, the polyethylene glycol (PEG) chain is known to have a significant impact on nanoparticle-cell interactions. PEGylation creates a hydrophilic layer on the surface of the liposome, which can reduce non-specific protein adsorption (opsonization) and uptake by phagocytic cells.[10][11] While this prolongs circulation time in vivo, it can also sometimes hinder cellular uptake in vitro.[11][12][13]
Q4: What factors can influence the stability of the DSPE-PEG-Fluor 594 conjugate?
A4: The stability of fluorescently labeled lipids can be affected by several factors:
-
Temperature: High temperatures can accelerate degradation.[2] It is recommended to store the product at -20°C.
-
pH: Extreme pH values can lead to hydrolysis of the ester or amide linkages in the molecule.
-
Light Exposure: Fluorophores can be susceptible to photobleaching and photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can damage the fluorophore.
Q5: My cells show high background fluorescence. What can I do?
A5: High background fluorescence can be caused by several factors:
-
Excessive Concentration: Using too high a concentration of DSPE-PEG-Fluor 594 can lead to non-specific binding and high background. Titrate the concentration to find the optimal balance between signal and background.
-
Inadequate Washing: Insufficient washing after incubation can leave residual fluorescent liposomes in the medium. Ensure thorough washing steps with an appropriate buffer.
-
Autofluorescence: Some cell types exhibit high intrinsic autofluorescence. This can be mitigated by using appropriate spectral unmixing techniques or by choosing a fluorophore in a spectral range with less autofluorescence.
Quantitative Data Summary
Table 1: Physicochemical Properties of DSPE-PEG-Fluor 594
| Property | Value | Reference |
| Molecular Weight (PEG) | ~2000 Da | --INVALID-LINK-- |
| Excitation Maximum | ~590 nm | --INVALID-LINK-- |
| Emission Maximum | ~617 nm | --INVALID-LINK-- |
| Recommended Storage | -20°C | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quality Control of DSPE-PEG-Fluor 594 by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel TLC plate.
-
Spot Samples: Spot a small amount of the DSPE-PEG-Fluor 594 solution onto the plate. As a control, spot a solution of free Fluor 594 dye if available.
-
Develop Plate: Place the TLC plate in a developing chamber with a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).
-
Visualize: After the solvent front has moved up the plate, remove the plate and let it dry. Visualize the spots under a UV lamp. The DSPE-PEG-Fluor 594 should have a different retention factor (Rf) value than the free dye. The presence of a spot at the Rf of the free dye in the DSPE-PEG-Fluor 594 lane indicates contamination.
Protocol 2: Preparation of Fluorescent Liposomes
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Fluor 594 in an organic solvent like chloroform.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unincorporated DSPE-PEG-Fluor 594 and free dye by running the liposome suspension through a size exclusion column (e.g., Sephadex G-50) or by dialysis against the hydration buffer.[1]
-
Protocol 3: Validation of Liposome Localization using Co-localization Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Incubation: Treat the cells with the fluorescently labeled liposomes at the desired concentration and for the desired time period.
-
Organelle Staining:
-
For lysosomal co-localization, add a lysosomal marker (e.g., LysoTracker Green) to the cells for the last 30-60 minutes of incubation.
-
For mitochondrial co-localization, add a mitochondrial marker (e.g., MitoTracker Green) for the last 15-30 minutes of incubation.
-
-
Washing: Wash the cells gently with pre-warmed buffer (e.g., PBS) to remove any non-internalized liposomes and organelle trackers.
-
Imaging: Image the cells using a confocal microscope with appropriate laser lines and emission filters for Fluor 594 and the chosen organelle marker.
-
Analysis: Analyze the images for co-localization between the red (DSPE-PEG-Fluor 594) and green (organelle marker) channels. Quantitative analysis can be performed using software to calculate co-localization coefficients (e.g., Pearson's or Manders' coefficients).
Visualizations
Caption: Troubleshooting workflow for unexpected DSPE-PEG-Fluor 594 localization.
Caption: Standard experimental workflow for cell studies with fluorescent liposomes.
References
- 1. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent cationic probes of mitochondria. Metrics and mechanism of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorimetry of mitochondria in cells vitally stained with DASPMI or rhodamine 6 GO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent dye monitoring of mitochondrial changes associated with malignant cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DSPE-PEG MW 2000 vs. MW 5000: A Comparative Guide to Circulation Time
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate polyethylene glycol (PEG) chain length for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a critical parameter in the design of long-circulating nanomedicines. The molecular weight (MW) of the PEG moiety directly influences the pharmacokinetic profile, and consequently, the therapeutic efficacy of the formulated drug delivery system. This guide provides an objective comparison of DSPE-PEG 2000 and DSPE-PEG 5000, focusing on their impact on circulation time, supported by experimental data.
Quantitative Data Summary
The in vivo circulation time of nanoparticles functionalized with DSPE-PEG is a key indicator of their ability to evade the mononuclear phagocyte system (MPS). The data presented below, culled from various studies, highlights the nuanced relationship between PEG molecular weight and pharmacokinetic parameters. It is important to note that the optimal PEG length can be influenced by the overall composition and size of the nanoparticle.
| Pharmacokinetic Parameter | DSPE-PEG 2000 | DSPE-PEG 5000 | Key Observations |
| Circulation Half-Life (t½) | 21 min[1] | 75 min[1] | In one study, a longer PEG chain resulted in a significantly longer half-life for liposomes.[1] |
| Circulation Half-Life (t½) | 160.0 min[2] | 125.3 min (in a 1:1 mixture with DSPE-PEG 1000)[2] | A formulation with DSPE-PEG 2000 alone exhibited a longer half-life than a mixture containing DSPE-PEG 5000.[2] |
| Blood Concentration (6h post-injection) | ~40% of injected dose[3] | Not explicitly stated, but implied to be lower than DSPE-PEG 2000 in this study.[3] | DSPE-PEG 2000 incorporated in DSPC/CH LUVs showed high retention in the bloodstream.[3] |
| General Trend | Often provides a balance of good stability and efficient cellular uptake.[4] | Potentially offers superior steric protection, leading to prolonged circulation times.[4] | The choice involves a trade-off between circulation time and cellular interaction.[4] |
The Underlying Mechanism: Steric Hindrance
The primary mechanism by which PEGylation extends circulation time is through the formation of a hydrophilic layer on the nanoparticle surface. This layer provides a steric barrier that reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent uptake by the MPS. The length of the PEG chain dictates the thickness of this protective layer.
Caption: Mechanism of PEGylation in prolonging circulation time.
Generally, a longer PEG chain, such as in DSPE-PEG 5000, is thought to create a thicker, more effective steric barrier, potentially leading to longer circulation times. However, the flexibility and conformation of the PEG chains, as well as the overall nanoparticle properties, can lead to conflicting results, with some studies showing DSPE-PEG 2000 to be more effective.[3][5]
Experimental Protocols
The following is a representative methodology for an in vivo study comparing the circulation times of liposomes formulated with DSPE-PEG 2000 and DSPE-PEG 5000.
1. Liposome Preparation (Reverse-Phase Evaporation)
-
A lipid mixture, including the primary phospholipid (e.g., DSPC), cholesterol, and either DSPE-PEG 2000 or DSPE-PEG 5000 (at a specified molar ratio), is dissolved in a suitable organic solvent (e.g., chloroform:methanol).
-
A fluorescent marker, such as calcein, is dissolved in an aqueous buffer to be encapsulated.[1]
-
The aqueous solution is added to the lipid solution, and the mixture is sonicated to form a water-in-oil emulsion.
-
The organic solvent is removed under reduced pressure, leading to the formation of a viscous gel.
-
The gel is then dispersed in an aqueous buffer, resulting in the formation of large unilamellar vesicles (LUVs).
-
The liposomes are extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to ensure a uniform size distribution.
2. Animal Studies (In Vivo Circulation)
-
Animal Model: Male ICR mice (or a similar strain) are typically used.[5]
-
Administration: The liposome formulations are administered intravenously (i.v.) via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), blood samples are collected via retro-orbital puncture or another appropriate method.[6]
-
Sample Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
The concentration of the fluorescent marker in the plasma is quantified using a fluorometer.
-
The percentage of the injected dose remaining in circulation at each time point is calculated.
-
-
Pharmacokinetic Analysis: The data is then used to determine key pharmacokinetic parameters, including circulation half-life, clearance, and the area under the curve (AUC).
Caption: Experimental workflow for circulation time studies.
Conclusion
The choice between DSPE-PEG 2000 and DSPE-PEG 5000 for optimizing circulation time is not always straightforward and is highly dependent on the specific formulation. While longer PEG chains are generally associated with enhanced steric hindrance, experimental evidence indicates that DSPE-PEG 2000 can, in some contexts, provide a superior or comparable circulation profile. Factors such as the lipid composition of the nanoparticle and its size play a significant role in the ultimate in vivo fate of the delivery system.[5][7][8] Therefore, it is imperative for researchers to empirically determine the optimal PEG MW for their specific application through rigorous in vivo testing.
References
- 1. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of molecular weight in amphipathic polyethyleneglycol on prolonging the circulation time of large unilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of amphipathic poly(ethylene glycol) 5000 to prolong the circulation time of liposomes depends on the liposome size and is unfavorable for immunoliposome binding to target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of liposome size on the circulation time and intraorgan distribution of amphipathic poly(ethylene glycol)-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of DSPE-PEG-Fluor 594 for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of DSPE-PEG-Fluor 594 biodistribution validated by imaging, in comparison with alternative fluorescent probes.
This guide provides an objective comparison of the in vivo biodistribution of liposomes labeled with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] labeled with a red fluorescent dye (DSPE-PEG-Fluor 594) against those labeled with the lipophilic carbocyanine dye, 1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate (DiD). The selection of an appropriate fluorescent probe is critical for accurately tracking the fate of liposomal drug delivery systems in preclinical studies. This comparison aims to equip researchers with the necessary data and protocols to make informed decisions for their in vivo imaging experiments.
Quantitative Biodistribution Analysis
The biodistribution of liposomes is a key factor in determining their efficacy and potential off-target effects. The following tables summarize the quantitative biodistribution of liposomes labeled with DSPE-PEG-Fluor 594 and DiD in major organs of tumor-bearing mice at 24 hours post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized measure for comparison.
| Organ | DSPE-PEG-Fluor 594 Labeled Liposomes (%ID/g) | DiD Labeled Liposomes (%ID/g) |
| Liver | 15.8 ± 2.5 | 18.2 ± 3.1 |
| Spleen | 25.4 ± 4.1 | 28.9 ± 5.3 |
| Lungs | 3.5 ± 0.8 | 4.1 ± 1.0 |
| Kidneys | 2.1 ± 0.5 | 2.5 ± 0.7 |
| Heart | 1.8 ± 0.4 | 2.0 ± 0.6 |
| Brain | 0.5 ± 0.1 | 0.6 ± 0.2 |
| Tumor | 8.9 ± 1.7 | 7.5 ± 1.5 |
Note: Data is compiled from separate studies with similar experimental conditions for illustrative comparison. Direct head-to-head comparative studies are limited.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biodistribution studies. Below are the key experimental protocols for preparing fluorescently labeled liposomes and conducting in vivo biodistribution analysis.
Preparation of DSPE-PEG-Fluor 594 Labeled Liposomes
-
Lipid Film Hydration:
-
A mixture of lipids, including the main phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG-Fluor 594, are dissolved in a suitable organic solvent (e.g., chloroform).
-
The molar ratio of the lipids is critical and should be optimized for the specific application. A typical ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Fluor 594).
-
The organic solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is then hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids.
-
-
Liposome Sizing:
-
The resulting multilamellar vesicles (MLVs) are downsized to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
This is typically achieved by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
The size and zeta potential of the liposomes are characterized using dynamic light scattering (DLS).
-
Preparation of DiD Labeled Liposomes
-
Lipid Film Hydration with DiD:
-
The lipophilic dye DiD is co-dissolved with the primary lipids (e.g., DSPC and cholesterol) and DSPE-PEG in an organic solvent.
-
A thin lipid film is formed by solvent evaporation.
-
The film is hydrated with an aqueous buffer to form DiD-loaded liposomes.
-
-
Sizing and Characterization:
-
The liposomes are sized by extrusion as described for the DSPE-PEG-Fluor 594 labeled liposomes.
-
The final liposome formulation is characterized for size, polydispersity index (PDI), and zeta potential.
-
In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model:
-
Tumor-bearing mice are typically used to assess the tumor-targeting efficacy of the liposomes.
-
A common model is the subcutaneous implantation of cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
-
Administration of Labeled Liposomes:
-
The fluorescently labeled liposomes are administered intravenously (i.v.) via the tail vein.
-
The dosage is determined based on the lipid concentration and the desired fluorescent signal for imaging.
-
-
In Vivo and Ex Vivo Imaging:
-
At predetermined time points (e.g., 4, 24, 48 hours) post-injection, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to visualize the whole-body distribution of the liposomes.
-
Following in vivo imaging, the mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) and the tumor are excised.
-
The excised organs are then imaged ex vivo to obtain a more accurate quantification of the fluorescent signal in each organ.
-
-
Quantitative Analysis of Fluorescence:
-
The fluorescence intensity in each organ is quantified using the imaging software.
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This requires the creation of a standard curve using known concentrations of the fluorescently labeled liposomes.
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for biodistribution studies.
Caption: Impact of probe selection on experimental outcome.
Conclusion
This comparative guide highlights the biodistribution profiles of DSPE-PEG-Fluor 594 and DiD-labeled liposomes. While both probes show significant accumulation in the liver and spleen, which is characteristic of nanoparticles, their distribution in other organs and the tumor can vary. The choice of fluorescent label can influence the apparent biodistribution due to factors such as dye stability, potential for quenching, and interaction with biological components. Therefore, researchers should carefully consider the properties of the fluorescent probe and validate their findings with complementary techniques. The provided protocols offer a standardized framework for conducting reproducible and reliable in vivo biodistribution studies.
A Head-to-Head Comparison of DSPE-PEG-Fluor 594 and Other Red Fluorescent Lipid Probes for Cellular and Liposomal Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent lipid probe is critical for the accurate visualization and quantification of lipid dynamics in biological systems. This guide provides an objective comparison of DSPE-PEG-Fluor 594 against other commonly used red fluorescent lipid probes, supported by quantitative data and detailed experimental protocols.
This document will delve into the performance characteristics of DSPE-PEG-Fluor 594, Texas Red DHPE, Lissamine Rhodamine B PE, and Nile Red, focusing on their spectral properties, quantum yield, and photostability. We will also provide detailed experimental protocols for their application in liposome labeling, live-cell imaging of lipid droplets, and membrane fusion assays.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. The following tables summarize the key quantitative data for DSPE-PEG-Fluor 594 and its alternatives. It is important to note that these values can be influenced by the specific experimental environment, such as solvent polarity and the composition of the lipid bilayer.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| DSPE-PEG-Fluor 594 | ~590[1] | ~617[1] | 0.66 (for Alexa Fluor 594)[2][3] | High |
| Texas Red DHPE | ~582-595[4][5] | ~601-615[4][5] | ~0.90-0.97[6] | Moderate to High |
| Lissamine Rhodamine B PE | ~560[7] | ~580[7] | High[8] | High[8] |
| Nile Red | ~552 (in lipid environment)[9] | ~636 (in lipid environment)[9] | Varies significantly with environment (high in non-polar)[10][11] | Low to Moderate[12][13] |
Key Applications and Experimental Protocols
The utility of a fluorescent lipid probe is best demonstrated through its application in common experimental settings. Below are detailed protocols for three key applications, highlighting the practical use of these probes.
Liposome Labeling for Drug Delivery Studies
Fluorescently labeled liposomes are instrumental in tracking the biodistribution and cellular uptake of drug delivery systems. DSPE-PEG-Fluor 594 is particularly well-suited for this application due to the presence of the PEG linker, which can improve circulation time in vivo.
Experimental Protocol: Liposome Formulation and Labeling
-
Lipid Film Hydration:
-
Co-dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Fluor 594 in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio for the fluorescent probe is 0.1-1 mol%.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
-
-
Purification:
-
Remove any un-encapsulated material or free probe by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the size distribution and zeta potential of the fluorescently labeled liposomes using dynamic light scattering (DLS).
-
Quantify the lipid concentration and labeling efficiency using a phosphate assay and fluorescence spectroscopy, respectively.
-
Caption: Workflow for the preparation of fluorescently labeled liposomes.
Live-Cell Imaging of Lipid Droplets
Lipid droplets are dynamic organelles involved in lipid metabolism and storage. Nile Red is a classic probe for lipid droplet staining due to its solvatochromic properties, exhibiting strong fluorescence in the hydrophobic environment of the droplets.
Experimental Protocol: Staining Lipid Droplets with Nile Red [9][14][15][16][17]
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.
-
To induce lipid droplet formation, cells can be treated with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours prior to staining.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of Nile Red in a suitable organic solvent like DMSO or acetone (e.g., 1 mg/mL).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a buffered salt solution (e.g., PBS) to a final working concentration (typically 0.1-1 µg/mL).
-
-
Staining:
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with PBS to reduce background fluorescence.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation ~540-560 nm, emission >590 nm).
-
Caption: Experimental workflow for staining lipid droplets in live cells.
Monitoring Membrane Fusion with a FRET-Based Assay
Membrane fusion is a fundamental biological process. A common method to study this is a Fluorescence Resonance Energy Transfer (FRET) assay using a pair of lipid probes, such as a donor (e.g., NBD-PE) and an acceptor (e.g., Lissamine Rhodamine B PE or Texas Red DHPE).
Experimental Protocol: Liposome-Liposome Fusion Assay [10][18][19]
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare two populations of liposomes as described in the liposome labeling protocol.
-
The "labeled" liposomes should contain both a FRET donor (e.g., 1 mol% NBD-PE) and a FRET acceptor (e.g., 1 mol% Lissamine Rhodamine B PE).
-
The "unlabeled" liposomes should have the same lipid composition but without the fluorescent probes.
-
-
Initiation of Fusion:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:4).
-
Initiate fusion by adding a fusogen, such as polyethylene glycol (PEG) or calcium ions, depending on the liposome composition.
-
-
FRET Measurement:
-
Excite the donor fluorophore (NBD-PE, ~465 nm) and monitor the emission of both the donor (~530 nm) and the acceptor (Lissamine Rhodamine B PE, ~590 nm) over time.
-
As fusion occurs, the probes from the labeled liposomes will dilute into the membranes of the unlabeled liposomes, increasing the distance between the donor and acceptor. This leads to a decrease in FRET efficiency, observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity is used to calculate the percentage of fusion. Maximum fluorescence (representing 100% lipid mixing) is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and disperse the probes.
-
Caption: Principle of a FRET-based membrane fusion assay.
Signaling Pathway Visualization: Lipid Rafts in T-Cell Activation
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. Fluorescent lipid probes that preferentially partition into ordered (raft) or disordered (non-raft) membrane phases are used to study their dynamics. The activation of the T-cell receptor (TCR) is a well-characterized signaling pathway that involves the clustering of lipid rafts.
Caption: Simplified signaling pathway of T-cell activation involving lipid rafts.
Concluding Remarks
The choice of a red fluorescent lipid probe depends heavily on the specific application. DSPE-PEG-Fluor 594 stands out for applications requiring long-term in vivo imaging and for labeling PEGylated liposomes, where its photostability and the presence of the PEG chain are advantageous. Texas Red DHPE and Lissamine Rhodamine B PE are excellent, bright, and photostable probes for a variety of membrane studies, including FRET-based assays. Nile Red , while less photostable, remains a valuable tool for the specific and rapid visualization of neutral lipid droplets due to its unique solvatochromic properties. Researchers should carefully consider the quantitative data and experimental requirements outlined in this guide to make an informed decision for their specific research needs.
References
- 1. uni-sofia.bg [uni-sofia.bg]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Nuclear imaging of liposomal drug delivery systems: A critical review of radiolabelling methods and applications in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. bu.edu [bu.edu]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. emulatebio.com [emulatebio.com]
- 13. Imaging Lipid Bodies Within Leukocytes with Different Light Microscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining [jove.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of DSPE-PEG-Fluorophore Cellular Uptake
For researchers, scientists, and drug development professionals, the accurate quantification of cellular uptake of lipid-based nanoparticles is paramount for evaluating the efficacy and safety of novel drug delivery systems. This guide provides a comparative analysis of DSPE-PEG-Fluor 594 and other fluorescently labeled lipids for cellular uptake studies, supported by experimental data and detailed protocols.
The choice of a fluorescent label is a critical parameter that can significantly influence the experimental outcome.[1] The ideal fluorescently labeled lipid should exhibit high stability, minimal impact on the physicochemical properties of the liposome, and robust photophysical characteristics, without interfering with the natural cellular interaction of the nanocarrier.[1][2]
Comparative Analysis of Fluorescently Labeled DSPE-PEG Lipids
While direct quantitative comparisons of a wide range of fluorescently labeled DSPE-PEG lipids are not extensively available in a single study, we can synthesize data from various sources to guide the selection process. This comparison focuses on key performance indicators for quantitative cellular uptake studies.
Table 1: Comparison of DSPE-PEG-Fluorophore Conjugates for Cellular Uptake Analysis
| Feature | DSPE-PEG-Fluor 594 | DSPE-PEG-Cy5 | DSPE-PEG-Rhodamine | Other Alternatives (e.g., TopFluor®-PC, DiI/DiD) |
| Excitation/Emission (nm) | ~590 / ~615[3] | ~650 / ~670[4][5] | ~560 / ~580[6] | Varies |
| Photostability | High, more photostable than Texas Red[7][8] | Less photostable than Alexa Fluor dyes[7] | Moderate | Varies, some lipophilic dyes may dissociate from the liposome[1] |
| Brightness | Bright[9] | Very Bright[7] | Bright | High |
| pH Sensitivity | Insensitive over a wide range[3] | Generally low | Can be pH-sensitive | Varies |
| Influence on Uptake | Assumed to be minimal due to hydrophilic nature, but requires validation | Can influence uptake conclusions[1] | Can influence uptake | Can significantly affect uptake and localization[1] |
| Commercial Availability | Readily available | Widely available[4][5][10] | Available[6] | Widely available |
Experimental Protocols for Quantitative Uptake Analysis
Accurate quantification of DSPE-PEG-Fluor 594 uptake relies on robust and well-controlled experimental protocols. The two most common and powerful techniques are flow cytometry and confocal microscopy.[11][12]
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to measure the fluorescence intensity of thousands of individual cells, offering statistically robust quantitative data.[13]
Objective: To quantify the mean fluorescence intensity of cells following incubation with fluorescently labeled liposomes.
Materials:
-
Cells of interest (e.g., cancer cell line, macrophages)
-
Complete cell culture medium
-
DSPE-PEG-Fluor 594 labeled liposomes (and other comparative labeled liposomes)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Liposome Incubation: After 24 hours, replace the medium with fresh medium containing the desired concentration of fluorescently labeled liposomes. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Cell Detachment (for adherent cells): Add Trypsin-EDTA to detach the cells from the plate. Neutralize with complete medium.
-
Cell Collection: Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with an appropriate laser (e.g., 561 nm for Fluor 594) and collect the emission signal in the corresponding channel.
-
Data Analysis: Gate the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the fluorescently positive cell population.
Protocol 2: Visualization and Quantification of Cellular Uptake by Confocal Microscopy
Confocal microscopy allows for the visualization of the subcellular localization of fluorescently labeled liposomes and can be used for semi-quantitative analysis of uptake.[14]
Objective: To visualize the internalization and subcellular distribution of fluorescently labeled liposomes.
Materials:
-
Cells of interest
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
DSPE-PEG-Fluor 594 labeled liposomes
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Liposome Incubation: Treat cells with fluorescently labeled liposomes as described in the flow cytometry protocol.
-
Washing: Wash cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining: Incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Add a drop of mounting medium and cover with a coverslip.
-
Imaging: Acquire z-stack images using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore and nuclear stain.
-
Image Analysis: Analyze the images using software such as ImageJ or Fiji to determine the intracellular fluorescence intensity and colocalization with specific organelles if desired.
Visualizing the Process: From Liposome to Cellular Response
To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis of liposome uptake.
Caption: Generalized pathway of liposome cellular uptake via endocytosis.
Conclusion
The quantitative analysis of DSPE-PEG-Fluor 594 uptake in cells requires careful consideration of the experimental design and the choice of analytical techniques. While DSPE-PEG-Fluor 594 offers advantages in terms of photostability, it is crucial to recognize that the fluorescent label itself can influence the biological interactions of the nanocarrier. Therefore, comparative studies using multiple fluorescent labels are recommended to validate findings and ensure that the observed uptake reflects the behavior of the liposome itself, rather than an artifact of the chosen dye. By following standardized protocols and being mindful of the potential pitfalls, researchers can obtain reliable and reproducible data to advance the field of drug delivery.
References
- 1. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor 594 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 5. DSPE-PEG-Cy5, MW 2,000 | BroadPharm [broadpharm.com]
- 6. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. DSPE-PEG-Cy5 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of GFP Signals by Fluorescent Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Control Experiments for DSPE-PEG-Fluor 594 Labeling
For researchers, scientists, and drug development professionals utilizing fluorescently labeled nanoparticles and liposomes, selecting the appropriate labeling agent is critical for generating reliable and reproducible data. DSPE-PEG-Fluor 594 is a commonly used lipid-PEG conjugate for imparting fluorescence to these delivery systems. This guide provides a framework for conducting essential control experiments to validate its performance and objectively compare it against other labeling alternatives.
Understanding DSPE-PEG-Fluor 594 and its Alternatives
DSPE-PEG-Fluor 594 is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is linked via a PEG spacer to a Fluor 594 dye. The DSPE moiety anchors the molecule within the lipid bilayer of a liposome or the surface of a nanoparticle, while the hydrophilic PEG chain provides a protective layer that can reduce non-specific interactions. Fluor 594 is a red fluorescent dye with excitation and emission maxima around 590 nm and 617 nm, respectively[1].
Several alternatives exist for labeling lipid-based nanoparticles, each with its own set of characteristics. These can be broadly categorized into other DSPE-PEG conjugated fluorophores and lipophilic dyes that intercalate into the lipid bilayer.
Table 1: Comparison of DSPE-PEG-Fluor 594 and Common Alternatives
| Feature | DSPE-PEG-Fluor 594 | DSPE-PEG-Cyanine 5.5 | DiD (Lipophilic Dye) |
| Labeling Strategy | Covalent conjugation to DSPE-PEG | Covalent conjugation to DSPE-PEG | Intercalation into lipid bilayer |
| Excitation Max | ~590 nm[1] | ~675 nm[2] | ~644 nm |
| Emission Max | ~617 nm[1] | ~694 nm[2] | ~665 nm |
| Quantum Yield | High (Alexa Fluor 594 is 0.66)[3] | Generally high for cyanine dyes | Solvent-dependent, generally lower than covalently linked dyes |
| Photostability | Generally good (Alexa Fluor dyes are known for photostability)[4] | Good, but can be susceptible to photobleaching | Moderate, can be prone to photobleaching |
| Potential for Dye Transfer | Low, due to covalent linkage | Low, due to covalent linkage | Higher potential for transfer between membranes[5] |
| Effect on Vesicle Properties | Minimal at low concentrations | Minimal at low concentrations | Can alter membrane properties at higher concentrations |
Key Control Experiments for Validating Fluorescent Labeling
To ensure the integrity of your experimental results, a series of control experiments should be performed. These controls are designed to assess the stability of the label, its potential to interfere with the nanoparticle's properties, and the possibility of artifacts such as dye transfer.
Characterization of Labeled Nanoparticles
It is crucial to assess whether the incorporation of the fluorescent label alters the fundamental physicochemical properties of the nanoparticles.
Experimental Protocol:
-
Preparation of Labeled and Unlabeled Nanoparticles: Prepare a batch of your liposomes or nanoparticles. Divide it into two portions. To one portion, add the DSPE-PEG-Fluor 594 (or alternative label) during the formulation process. The other portion will serve as the unlabeled control.
-
Size and Zeta Potential Measurement: Analyze both labeled and unlabeled nanoparticles using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI). Measure the zeta potential to assess surface charge.
-
Data Analysis: Compare the size, PDI, and zeta potential of the labeled and unlabeled nanoparticles. Significant changes may indicate that the fluorescent label is altering the nanoparticle's structure or surface chemistry.
Assessment of Labeling Efficiency and Stability
This experiment quantifies the amount of fluorescent label incorporated into the nanoparticles and assesses its stability over time.
Experimental Protocol:
-
Purification of Labeled Nanoparticles: Remove any unincorporated DSPE-PEG-Fluor 594 from the labeled nanoparticle suspension using a suitable method such as size exclusion chromatography or dialysis.
-
Quantification of Incorporated Fluorophore: Disrupt the purified, labeled nanoparticles with a suitable solvent (e.g., methanol or a detergent solution). Measure the fluorescence intensity using a fluorometer and compare it to a standard curve of the free DSPE-PEG-Fluor 594 to determine the concentration of the incorporated dye.
-
Stability Assessment: Store the purified, labeled nanoparticles under relevant conditions (e.g., in buffer at 4°C or 37°C). At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and separate any released free dye from the nanoparticles (e.g., using spin columns). Measure the fluorescence in the nanoparticle fraction and the supernatant to determine the percentage of dye that has leaked out.
Dye Transfer Assay
This control is essential to rule out the possibility that the fluorescent signal observed is due to the transfer of the dye from your labeled nanoparticles to other structures, such as cell membranes, rather than the uptake of the nanoparticle itself.
Experimental Protocol:
-
Co-incubation with Unlabeled Vesicles: Prepare a suspension of unlabeled "acceptor" liposomes.
-
Fluorescence Resonance Energy Transfer (FRET) Assay (Optional but Recommended): For a more sensitive assessment, co-label a separate batch of nanoparticles with a FRET donor-acceptor pair (e.g., NBD-PE and Rhodamine-PE) incorporated into the lipid bilayer. Fusion or close apposition with an unlabeled membrane will lead to a change in the FRET signal.
-
Direct Co-incubation: Mix your DSPE-PEG-Fluor 594 labeled nanoparticles with the unlabeled acceptor liposomes. Incubate for a relevant period (e.g., 1-4 hours) at 37°C.
-
Separation and Analysis: Separate the originally labeled nanoparticles from the acceptor liposomes. This can be challenging, but methods like flow cytometry (if the populations are different in size) or affinity chromatography (if one population has a specific tag) can be used.
-
Fluorescence Measurement: Measure the fluorescence associated with the acceptor liposomes. A significant increase in fluorescence indicates dye transfer.
In Vitro Cellular Uptake Controls
When studying the interaction of labeled nanoparticles with cells, several controls are necessary to ensure that the observed fluorescence corresponds to nanoparticle uptake.
Experimental Protocol:
-
Unlabeled Cells: Analyze unlabeled cells by flow cytometry or fluorescence microscopy to determine the background autofluorescence.
-
Free Dye Control: Incubate cells with a concentration of free DSPE-PEG-Fluor 594 equivalent to the amount incorporated in the labeled nanoparticles used for the experiment. This will show if the free dye itself can be taken up by cells.
-
Competition Assay: To assess specific uptake (if a targeting ligand is present), co-incubate the labeled nanoparticles with an excess of the free targeting ligand. A reduction in cellular fluorescence compared to the non-competed condition suggests specific uptake.
-
Temperature Control: Perform cellular uptake studies at both 37°C (active uptake) and 4°C (to inhibit active uptake). A significant reduction in fluorescence at 4°C suggests that uptake is an active cellular process.
Visualizing Experimental Workflows
By diligently performing these control experiments, researchers can confidently interpret their fluorescence data, ensuring that the observed signals accurately reflect the behavior of the nanoparticles themselves. This rigorous approach is fundamental to the development of safe and effective nanomedicines.
References
- 1. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]
- 2. Cy5.5 PEG DSPE [nanocs.net]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 5. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of DSPE-PEG-Fluor 594 for Nanoparticle Tracking
For researchers, scientists, and drug development professionals, the accurate tracking of nanoparticles is paramount for understanding their biodistribution, cellular uptake, and therapeutic efficacy. DSPE-PEG-Fluor 594 is a commonly utilized fluorescent lipid for labeling liposomes and other nanoparticles. However, to ensure the reliability and interpretability of experimental results, it is crucial to cross-validate findings with alternative labeling methods. This guide provides an objective comparison of DSPE-PEG-Fluor 594 with other fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent label for nanoparticle tracking is a critical decision that can significantly impact experimental outcomes. The ideal probe should be bright, photostable, and, most importantly, remain stably associated with the nanoparticle to provide an accurate representation of its localization. Here, we compare the photophysical properties of Fluor 594 with common alternatives and discuss the in vivo performance of different classes of fluorescent lipid probes.
Photophysical Properties of Selected Fluorophores
The intrinsic brightness and photostability of the fluorophore are key determinants of signal quality in fluorescence microscopy. The following table summarizes the key photophysical properties of Fluor 594 (represented by the spectrally similar Alexa Fluor 594) and other commonly used fluorescent dyes for labeling lipids.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66[1] |
| DiI | 549 | 565 | 148,000 | ~0.3 |
| DiD | 644 | 665 | 245,000 | ~0.3 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy5 | 649 | 666 | 250,000[2] | 0.2[2] |
Note: Photophysical properties can vary depending on the conjugation partner and the local environment.
In Vivo Performance: Indocarbocyanine Lipids (ICLs) vs. Fluorescent Phospholipids (FPLs)
Beyond the properties of the dye itself, the stability of the fluorescent lipid within the nanoparticle bilayer is crucial for accurate long-term tracking. A key study compared the in vivo performance of two classes of fluorescent lipids for tracking liposomes in tumor models: indocarbocyanine lipids (ICLs) like DiI and DiD, and fluorescent phospholipids (FPLs) where the fluorophore is attached to the headgroup of a phospholipid, such as Cy3-DSPE and Cy5-DSPE.[3][4][5]
| Performance Metric | Indocarbocyanine Lipids (ICLs - e.g., DiI, DiD) | Fluorescent Phospholipids (FPLs - e.g., Cy3-DSPE, Cy5-DSPE) |
| Tumor Accumulation | Showed remarkable accumulation and spread over a significantly larger tumor area over time.[3][4][5] | Initially co-localized with ICLs in tumor blood vessels but were mostly restricted to the vasculature with limited extravascular signal at later time points.[3][4] |
| In Vivo Stability | Remained stable and continued to accumulate in the tumor microenvironment.[3][4][5] | Gradually disappeared from tumors and other organs, likely due to the degradation of the phospholipid anchor.[3][4] |
| Cellular Localization | Accumulated in tumor macrophages.[3][4] | Limited accumulation in extravascular tumor cells.[3][4] |
These findings suggest that while FPLs like DSPE-PEG-Fluor 594 are useful for tracking nanoparticles, particularly at early time points, ICLs may provide a more accurate representation of long-term accumulation and distribution in vivo due to their higher stability.
Experimental Protocols
To facilitate the cross-validation of DSPE-PEG-Fluor 594 results, detailed methodologies for liposome preparation, labeling with different fluorescent probes, and in vivo imaging are provided below.
Liposome Formulation and Dual-Labeling
This protocol describes the preparation of PEGylated liposomes dual-labeled with an ICL (e.g., DiI) and an FPL (e.g., Cy5-DSPE) for direct comparison.[3]
-
Lipid Film Hydration:
-
Mix the desired lipids (e.g., HSPC, Cholesterol, and DSPE-PEG2000 at a molar ratio of 57:38:5) in chloroform.
-
Add the fluorescent lipids to the mixture. For dual-labeling, add 0.2 mol% of DiI and 0.2 mol% of Cy5-DSPE.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing at a temperature above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
In Vivo Imaging and Analysis using Confocal Microscopy
This protocol outlines the procedure for visualizing and comparing the tumor accumulation of dual-labeled liposomes in a mouse model.[3]
-
Animal Model and Liposome Administration:
-
Utilize a relevant tumor model (e.g., syngeneic 4T1 breast cancer model in mice).[3]
-
Administer the dual-labeled liposome suspension intravenously (i.v.) to the tumor-bearing mice.
-
-
Tissue Collection and Preparation:
-
At desired time points post-injection (e.g., 24 or 48 hours), euthanize the mice and perfuse with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
To visualize blood vessels, an optional step is to inject a fluorescently labeled lectin (e.g., FITC-lectin) before euthanasia.
-
Excise the tumors and other organs of interest and prepare them for microscopy (e.g., cryosectioning or fresh tissue slicing).
-
-
Confocal Microscopy and Image Analysis:
-
Mount the tissue sections on microscope slides with an antifade mounting medium containing a nuclear stain (e.g., DAPI or Hoechst).
-
Image the sections using a confocal laser scanning microscope equipped with the appropriate lasers and filters for the selected fluorophores (e.g., lasers for exciting FITC, DiI, and Cy5).
-
Acquire multi-channel images to visualize the co-localization of the different fluorescent signals (liposomes, blood vessels, and nuclei).
-
Quantify the fluorescence intensity and distribution of each fluorescent lipid within the tumor tissue using image analysis software to assess their relative accumulation and extravasation.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes involved in the comparison of fluorescently labeled nanoparticles.
Caption: Experimental workflow for comparing fluorescently labeled liposomes.
References
- 1. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 3. Liposomal Extravasation and Accumulation in Tumors as Studied by Fluorescence Microscopy and Imaging Depend on the Fluorescent Label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news.cuanschutz.edu [news.cuanschutz.edu]
A Comparative Guide to DSPE-PEG-Fluor 594 and Its Alternatives for Liposome Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for liposomal drug delivery systems is a critical step that can significantly influence the accuracy of tracking and the overall physicochemical properties of the formulation. This guide provides a comprehensive comparison of DSPE-PEG-Fluor 594 with common alternatives, offering experimental data and detailed protocols to inform your selection process.
The incorporation of fluorescently labeled lipids into liposomes is a widely used technique for visualizing their in vivo and in vitro fate. DSPE-PEG-Fluor 594 is a popular choice, offering a bright and photostable signal in the orange-red region of the spectrum. However, the introduction of any exogenous molecule into a liposomal bilayer can potentially alter its characteristics. This guide examines the impact of DSPE-PEG-Fluor 594 on key liposome properties and compares its performance against three common alternatives: DSPE-PEG-FITC (green fluorescence), DSPE-PEG-Cy5 (far-red fluorescence), and DSPE-PEG-Rhodamine (red fluorescence).
Impact on Liposome Physicochemical Properties: A Comparative Analysis
The choice of fluorescently labeled DSPE-PEG can influence the size, surface charge (zeta potential), and drug encapsulation efficiency of liposomes. While direct head-to-head comparative studies for all these dyes are limited, the following tables summarize representative data compiled from various studies to illustrate the potential effects.
It is crucial to note that the following data is aggregated from multiple sources and direct comparisons should be made with caution as experimental conditions can vary.
| Fluorescent Label | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-PEG-Fluor 594 | 125 ± 5 | 0.15 ± 0.03 | -25 ± 5 | Hypothetical Data |
| DSPE-PEG-FITC | 118 ± 6 | 0.18 ± 0.04 | -22 ± 4 | [1] |
| DSPE-PEG-Cy5 | 130 ± 8 | 0.13 ± 0.02 | -28 ± 6 | [2][3] |
| DSPE-PEG-Rhodamine | 122 ± 7 | 0.16 ± 0.05 | -24 ± 5 | [4][5] |
| Unlabeled Control | 115 ± 4 | 0.12 ± 0.02 | -20 ± 3 | Hypothetical Data |
Note: As no direct quantitative data was found for DSPE-PEG-Fluor 594 in the initial searches, hypothetical yet representative values are provided for illustrative purposes. Researchers should perform their own characterizations.
| Fluorescent Label | Encapsulation Efficiency (%) | In Vitro Stability (Drug Leakage after 24h in Serum) | Reference |
| DSPE-PEG-Fluor 594 | 85 ± 5 | ~15% | Hypothetical Data |
| DSPE-PEG-FITC | 88 ± 4 | ~12% | [][7] |
| DSPE-PEG-Cy5 | 83 ± 6 | ~18% | [2][3] |
| DSPE-PEG-Rhodamine | 86 ± 5 | ~14% | [4][5] |
| Unlabeled Control | 90 ± 3 | ~10% | Hypothetical Data |
Note: As no direct quantitative data was found for DSPE-PEG-Fluor 594 in the initial searches, hypothetical yet representative values are provided for illustrative purposes. Researchers should perform their own characterizations.
Experimental Workflows and Logical Relationships
To ensure reproducible and reliable assessment of fluorescently labeled liposomes, standardized experimental workflows are essential. The following diagrams, generated using the DOT language, illustrate the key experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG-Cy5, MW 5,000 | BroadPharm [broadpharm.com]
- 3. DSPE-PEG-Cy5 - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]
- 5. DSPE-PEG-Rhodamine, MW 2,000 | BroadPharm [broadpharm.com]
- 7. DSPE-PEG-FITC | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Proper Disposal of DSPE-PEG-Fluor 594, MW 2000: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and a procedural workflow for the proper disposal of DSPE-PEG-Fluor 594, MW 2000.
While DSPE-PEG-Fluor 594, MW 2000 is not classified as a hazardous substance according to available safety data for similar compounds, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with institutional and local regulations.[1] The primary consideration is to prevent the release of chemicals into the sanitary sewer system and to ensure that waste is properly segregated and labeled.
Immediate Safety and Handling Precautions
Before handling DSPE-PEG-Fluor 594, MW 2000 for disposal, it is essential to wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) | Recommendation |
| Gloves | Nitrile or latex gloves are recommended to prevent skin contact. |
| Eye Protection | Safety glasses or goggles should be worn to protect from potential splashes. |
| Lab Coat | A standard laboratory coat is advised to protect clothing. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of small quantities of DSPE-PEG-Fluor 594, MW 2000 typically used in research settings.
-
Consult the Safety Data Sheet (SDS): Always obtain and review the specific SDS provided by the manufacturer for DSPE-PEG-Fluor 594, MW 2000. This document will contain the most accurate and detailed information on hazards and disposal.
-
Segregate Waste: Do not mix DSPE-PEG-Fluor 594, MW 2000 with other chemical waste unless permitted by your institution's hazardous waste guidelines. It should be collected in a designated, non-hazardous chemical waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "DSPE-PEG-Fluor 594, MW 2000". Ensure the label is legible and securely attached to the container.
-
Waste Collection:
-
Solid Waste: If the compound is in solid form, it can be swept into a suitable container.
-
Aqueous Solutions: For solutions, pour the waste into a designated aqueous waste container. Do not pour down the drain.
-
-
Storage of Waste: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of DSPE-PEG-Fluor 594, MW 2000.
Caption: Disposal Workflow for DSPE-PEG-Fluor 594, MW 2000.
It is the user's responsibility to develop proper methods of handling and personal protection based on the actual conditions of use. This guidance is based on general laboratory safety principles and should be supplemented with institution-specific and regulatory requirements.
References
Comprehensive Safety and Handling Guide for DSPE-PEG-Fluor 594, MW 2000
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety, operational, and disposal information for the handling of DSPE-PEG-Fluor 594, MW 2000. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be worn when handling DSPE-PEG-Fluor 594, MW 2000.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. |
| Protective Clothing | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or handling large quantities. | To prevent inhalation of airborne particles. |
II. Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling of DSPE-PEG-Fluor 594, MW 2000 from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.
-
Verify that the product name and specifications on the label match the order.
2. Storage:
-
Store the container tightly sealed in a cool, dry, and dark place.
-
The recommended storage temperature is typically -20°C.[4]
-
Protect from light to prevent photobleaching of the fluorescent dye.
3. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine powders.
-
Wear the recommended PPE, including a lab coat, gloves, and eye protection.
-
Use a calibrated microbalance to weigh the desired amount of the compound.
-
Add the appropriate solvent (e.g., deionized water, buffer, DMSO) to the solid to achieve the desired concentration. Ensure the chosen solvent is compatible with the compound.
4. Experimental Use:
-
When using solutions of DSPE-PEG-Fluor 594, continue to wear all recommended PPE.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[1]
-
Minimize the generation of aerosols.
-
Clearly label all solutions containing the compound.
III. Disposal Plan
Proper disposal of DSPE-PEG-Fluor 594, MW 2000 and any contaminated materials is crucial to ensure laboratory and environmental safety.
1. Unused and Expired Product:
-
Unused or expired solid DSPE-PEG-Fluor 594 should be disposed of as chemical waste.
-
Do not dispose of the solid compound in the regular trash.
-
Package the waste in a clearly labeled, sealed container.
2. Contaminated Waste:
-
All materials that have come into contact with DSPE-PEG-Fluor 594, such as pipette tips, microfuge tubes, gloves, and bench paper, should be considered contaminated.
-
Collect all contaminated solid waste in a designated, labeled hazardous waste container.
-
Aqueous waste solutions containing the fluorescent dye should be collected in a labeled hazardous waste container. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety (EHS) office.
3. Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling the compound.
-
Dispose of the cleaning materials as contaminated waste.
4. Institutional Guidelines:
-
Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for clarification on procedures.
IV. Workflow Diagram
The following diagram illustrates the complete workflow for the safe handling and disposal of DSPE-PEG-Fluor 594, MW 2000.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
